molecular formula C11H13ClN2O2 B3370361 D-Tryptophan hydrochloride CAS No. 97486-01-6

D-Tryptophan hydrochloride

Cat. No.: B3370361
CAS No.: 97486-01-6
M. Wt: 240.68 g/mol
InChI Key: GTVXHTBGOYJORD-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tryptophan hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
The exact mass of the compound D-Tryptophan hydrochloride is 240.0665554 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Tryptophan hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Tryptophan hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVXHTBGOYJORD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36760-44-8
Details Compound: D-Tryptophan, hydrochloride (1:1)
Record name D-Tryptophan, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36760-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97486-01-6, 36760-44-8
Record name D-Tryptophan, hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-tryptophan hydrochloride (1:1)
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Record name D-Tryptophan, hydrochloride
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Foundational & Exploratory

Technical Monograph: D-Tryptophan HCl & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

D-Tryptophan (and its hydrochloride derivatives) represents a critical chiral building block in modern pharmaceutical synthesis. Unlike its L-isomer, which is a proteinogenic amino acid essential for human nutrition, D-Tryptophan is non-proteinogenic and resists enzymatic degradation by endogenous proteases. This unique stability makes it an invaluable scaffold for peptide therapeutics and a precursor for small molecule drugs, most notably the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil (Cialis) .

This guide provides a comprehensive technical analysis of D-Tryptophan, focusing on the hydrochloride salts (specifically the methyl ester form used in industry), structural dynamics, and validated analytical protocols for chiral purity.

Chemical Identity & Molecular Architecture

In drug development, "D-Tryptophan HCl" often refers to two distinct entities depending on the stage of synthesis: the simple hydrochloride salt of the amino acid, or, more commonly, D-Tryptophan Methyl Ester Hydrochloride , which is the direct starting material for Pictet-Spengler cyclization.

2.1 Comparative Chemical Data
PropertyD-Tryptophan (Free Base)D-Tryptophan Methyl Ester HCl
CAS Registry 153-94-614907-27-8
Formula


Molecular Weight 204.23 g/mol 254.71 g/mol
Chirality D-Isomer (

-configuration)
D-Isomer (

-configuration)
Appearance White to off-white crystalline solidWhite to off-white powder
Solubility Water (11.4 g/L), AlkaliWater (>150 mg/mL), MeOH, DMSO
Melting Point 282–285 °C (dec.)213–216 °C
Specific Rotation

to

(

)

(

)
2.2 Structural Dynamics & Crystal Lattice

The D-isomer possesses an indole functional group attached to the


-carbon. The absolute configuration at the 

-carbon is

(Cahn-Ingold-Prelog priority).
  • Crystal System: Monoclinic.[1][2][3]

  • Space Group:

    
     (Non-centrosymmetric, consistent with chiral purity).
    
  • Lattice Interactions: The hydrochloride salt forms a stable lattice where the chloride ion bridges the protonated amine and the indole nitrogen via hydrogen bonding, significantly enhancing water solubility compared to the zwitterionic free base.

2.3 Visualization: Molecular Identity

ChemicalStructure Figure 1: Structural derivatization of D-Tryptophan from free base to industrial intermediate. Trp D-Tryptophan Core (Indole + Alpha-Amino Acid) Chirality Chiral Center (R-Config) Resists Proteolysis Trp->Chirality Stereochemistry Salt HCl Salt Formation Protonated Amine (NH3+) Trp->Salt + HCl Ester Methyl Ester Modification (CAS 14907-27-8) Salt->Ester + MeOH / SOCl2

Synthetic Utility: The Tadalafil Pathway[5][6][8]

The primary industrial driver for D-Tryptophan Methyl Ester HCl is the synthesis of Tadalafil. The D-configuration is critical because it establishes the


 stereochemistry of the final drug product, which is essential for potency and selectivity against PDE5.
3.1 The Pictet-Spengler Cyclization

The core reaction involves the condensation of D-Tryptophan Methyl Ester HCl with piperonal (heliotropin). This reaction creates the tetrahydro-


-carboline ring system.[4][5]
  • Mechanism: Acid-catalyzed electrophilic aromatic substitution.

  • Stereoselectivity: The reaction produces a mixture of cis and trans isomers.[5] The cis isomer is the required intermediate for Tadalafil.[5]

  • Why D-Trp? Starting with D-Trp ensures the chiral center at position 12a is fixed as

    
    .
    
3.2 Workflow Visualization

TadalafilPathway Figure 2: Synthetic pathway from D-Tryptophan Methyl Ester HCl to Tadalafil. Start D-Tryptophan Methyl Ester HCl (Starting Material) Step1 Pictet-Spengler Cyclization (Acid Catalyzed) Start->Step1 Reagent Piperonal (Aldehyde) Reagent->Step1 Inter Cis-Tetrahydro-beta-carboline (Intermediate) Step1->Inter Stereoselective Ring Closure Step2 Acylation & Cyclization (Chloroacetyl chloride / Methylamine) Inter->Step2 Final Tadalafil (Cialis) (PDE5 Inhibitor) Step2->Final Hydantoin Ring Formation

[9]

Analytical Characterization Protocols

Ensuring the enantiomeric purity of D-Tryptophan derivatives is non-negotiable. Even trace amounts of the L-isomer can alter biological activity or regulatory compliance.

4.1 Protocol: Chiral HPLC Analysis

This method separates D- and L-isomers to quantify enantiomeric excess (ee).

  • Objective: Quantify D-Trp purity >99.5%.

  • Column: Daicel Chiralpak AD-H or OD-RH (Amylose/Cellulose based).

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole absorption).

  • Temperature: 25°C.

Mechanistic Insight: The polysaccharide stationary phase forms inclusion complexes. The D- and L-isomers fit differently into the chiral cavities, resulting in different retention times.

4.2 Protocol: Specific Optical Rotation

A rapid quality control check for bulk material.

  • Preparation: Dissolve 1.0 g of D-Tryptophan Methyl Ester HCl in 100 mL of Methanol (Concentration

    
    ).
    
  • Measurement: Use a polarimeter with a sodium D-line source (589 nm) at 20°C.

  • Acceptance Criteria:

    
     should be between 
    
    
    
    and
    
    
    .
    • Note: The Free Base rotates light in the positive direction (

      
       to 
      
      
      
      in water), while the Methyl Ester HCl rotates in the negative direction. Confusing these is a common error.
4.3 Solubility & Stability Testing
  • Oxidation: The indole ring is electron-rich and susceptible to oxidation by light and air.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Solubility Test:

    • Dissolve 100 mg in 1 mL water.

    • Result: Clear solution (HCl salt) vs. Suspension (Free base).

4.4 Visualization: Purity Analysis Logic

PurityLogic Figure 3: Quality Control Decision Tree for D-Tryptophan Derivatives. Sample Raw Material (D-Trp Derivative) Solubility Solubility Test (Water) Sample->Solubility Rotation Specific Rotation (Polarimetry) Solubility->Rotation If Soluble HPLC Chiral HPLC (Enantiomeric Excess) Rotation->HPLC If Rotation Correct Decision Pass Criteria? HPLC->Decision Approve Release for Synthesis Decision->Approve ee > 99.5% Reject Reject / Recrystallize Decision->Reject ee < 99.5%

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9060, D-Tryptophan. Retrieved from [Link]

  • Daugan, A. et al. (2003).The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Analogues. Journal of Medicinal Chemistry.
  • Takigawa, T. et al.Crystal Structures of L-Tryptophan Hydrochloride and Hydrobromide. Bulletin of the Chemical Society of Japan. (Confirming P21 space group for the enantiomeric salt).

Sources

difference between D-Tryptophan hydrochloride and L-Tryptophan HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Stereochemical, Metabolic, and Pharmaceutical Divergence

Executive Summary: The Chirality Divergence

In the precise landscape of pharmaceutical chemistry, the distinction between D-Tryptophan Hydrochloride and L-Tryptophan Hydrochloride is not merely structural—it is functional, metabolic, and therapeutic. While they share identical scalar physicochemical properties (in achiral environments) as enantiomers, their interaction with biological systems is orthogonal.

  • L-Tryptophan HCl is the proteogenic, essential nutrient, serving as the metabolic precursor to serotonin, melatonin, and kynurenine.

  • D-Tryptophan HCl is the non-proteinogenic stereoisomer, biologically distinct due to its resistance to standard proteolysis and its unique metabolic processing by D-amino acid oxidase (DAAO).

This guide dissects these differences, providing actionable protocols for their identification, separation, and application in drug design.

Physicochemical Foundations & Stereochemistry

The Enantiomeric Relationship

Both compounds are hydrochloride salts of 2-amino-3-(1H-indol-3-yl)propanoic acid. The HCl moiety enhances aqueous solubility compared to the zwitterionic free bases, facilitating their use in aqueous buffers and physiological media.

FeatureL-Tryptophan HClD-Tryptophan HCl
Stereochemistry (S)-configuration (Cahn-Ingold-Prelog)(R)-configuration
Optical Rotation Levorotatory (in water)Dextrorotatory (in water)
Scalar Properties Identical (MP, pKa, Solubility in H2O)Identical (MP, pKa, Solubility in H2O)
Taste Profile BitterSweet (approx. 35x sucrose)
CAS Number (Free Base) 73-22-3153-94-6

Note: The direction of optical rotation can invert depending on the solvent and pH. Always reference specific rotation


 under controlled conditions (e.g., 1M HCl).
Solubility & Stability

The hydrochloride salt form is critical for bioavailability.

  • Protocol Insight: While free base tryptophan has limited solubility (~11 mg/mL at 25°C), the HCl salt increases this significantly (>100 mg/mL), making it the preferred form for parenteral formulations and high-concentration stock solutions.

  • Stability Warning: Both isomers are susceptible to oxidation at the indole ring (forming N-formylkynurenine) upon exposure to light and high pH. Storage under argon at -20°C is recommended for analytical standards.

Biological Mechanisms: The Metabolic Fork

The most profound difference lies in how biological systems process these enantiomers. This divergence is the basis for D-Tryptophan's utility in peptidomimetics.

L-Tryptophan: The Anabolic & Signaling Pathway

L-Trp is actively transported across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1). It feeds into:

  • Serotonin Pathway: Hydroxylation by Tryptophan Hydroxylase (TPH).[1][2]

  • Kynurenine Pathway: Cleavage by IDO/TDO (95% of metabolism).[3]

  • Protein Synthesis: Incorporation into nascent polypeptide chains.

D-Tryptophan: The Oxidative & Microbial Pathway

D-Trp is not recognized by mammalian tRNA synthetases and is excluded from protein synthesis.

  • DAAO Metabolism: It is metabolized solely by D-Amino Acid Oxidase (DAAO) in the kidney and liver, converting it to indole-3-pyruvate.

  • Gut Microbiota: Certain bacteria convert D-Trp into indole derivatives that modulate gut immunity.

  • Proteolytic Resistance: Peptide bonds involving D-Trp are resistant to endogenous proteases, extending the half-life of peptide drugs.

Visualization of Metabolic Divergence

TrpMetabolism cluster_L L-Tryptophan Fate cluster_D D-Tryptophan Fate L_Trp L-Tryptophan Protein Proteins L_Trp->Protein tRNA Synthetase Serotonin Serotonin (Neurotransmitter) L_Trp->Serotonin TPH1/2 Kynurenine Kynurenine (Immune reg.) L_Trp->Kynurenine IDO1/TDO D_Trp D-Tryptophan IndolePyruvate Indole-3-Pyruvate (Keto Acid) D_Trp->IndolePyruvate DAAO (Kidney/Liver) Excretion Renal Excretion D_Trp->Excretion Rapid Clearance PeptideDrugs Peptidomimetics (Stable) D_Trp->PeptideDrugs Synthetic Incorporation IndolePyruvate->Kynurenine Inhibits IDO (Weak)

Caption: Divergent metabolic fates. L-Trp feeds anabolic/signaling pathways; D-Trp undergoes oxidative deamination or excretion.

Pharmaceutical Applications & Synthesis[4][5][6][7]

Drug Design (Peptidomimetics)

D-Tryptophan is a critical building block for "stapled" peptides and therapeutic analogues.

  • Mechanism: Replacing L-Trp with D-Trp in a bioactive peptide sequence (e.g., Somatostatin analogues) disrupts the recognition site for proteases without necessarily destroying receptor binding affinity.

  • Result: Increased in vivo half-life from minutes to hours.

Therapeutic Potential
  • L-Trp HCl: Used in TPN (Total Parenteral Nutrition) and as an adjuvant for sleep/mood disorders.

  • D-Trp HCl: Investigated as a non-nutritive sweetener (historical) and currently as an inhibitor of biofilm formation in P. aeruginosa (disrupts quorum sensing).

Analytical Methodologies & Quality Control

Distinguishing these enantiomers requires chiral specific techniques. Standard C18 HPLC cannot separate them.

Protocol: Chiral HPLC Separation

Objective: Quantify D-Trp impurity in L-Trp bulk powder (or vice versa).

  • Column: Chiralpak® ZWIX(+) or Crownpak® CR(+).

    • Mechanism:[3][4] ZWIX uses zwitterionic ion-exchange; Crownpak uses crown ethers to complex the ammonium ion of the amino acid.

  • Mobile Phase:

    • 50 mM Formic Acid + 25 mM Diethylamine in Methanol/Water (98:2 v/v).

    • Note: Acidic pH ensures the amine is protonated (

      
      ) for interaction with the stationary phase.
      
  • Detection: UV at 280 nm (Indole absorption).

  • Flow Rate: 0.5 mL/min at 25°C.

Protocol: Enzymatic Purity Assay (Self-Validating)

If a chiral column is unavailable, use the specificity of enzymes to validate stereochemistry.

  • Prepare Sample: Dissolve unknown Tryptophan HCl in PBS (pH 7.4).

  • Add Enzyme: Add L-Amino Acid Oxidase (LAAO) (from Crotalus atrox venom).

  • Incubate: 37°C for 30 minutes.

  • Measure: Monitor production of

    
     using a colorimetric peroxidase dye (e.g., o-dianisidine).
    
  • Validation:

    • Signal = L-Tryptophan.[1][2][5][6][7][8][9]

    • No Signal = D-Tryptophan (or non-amino acid).

    • Control: Spike with authentic L-Trp to ensure enzyme activity.

Workflow Visualization: Chiral Resolution

ChiralResolution cluster_Method Separation Technique: Ligand Exchange Racemate DL-Tryptophan (Racemic Mixture) HPLC Chiral HPLC (Crown Ether Column) Racemate->HPLC Inject L_Fraction L-Trp Fraction (Retained) HPLC->L_Fraction tR = 6.8 min D_Fraction D-Trp Fraction (Eluted First) HPLC->D_Fraction tR = 4.2 min Analysis QC: Optical Rotation Polarimetry L_Fraction->Analysis D_Fraction->Analysis

Caption: Chromatographic resolution of Tryptophan enantiomers using chiral stationary phases.

References

  • Friedman, M. (2010). Origin, Microbiology, Nutrition, and Pharmacology of D-Amino Acids. Chemistry & Biodiversity. Link

  • Armstrong, D. W., et al. (2001). Macrocyclic Antibiotics as Chiral Selectors in HPLC. Analytical Chemistry. Link

  • PubChem. (2023).[10] Compound Summary: D-Tryptophan. National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Technical Bulletin: Chiral Separation of Amino Acids. Link

  • Vranova, V., et al. (2012). Significance of D-amino acids in soil, fate and utilization by microbes. Soil Biology and Biochemistry. Link

Sources

The Genesis and Architecture of D-Tryptophan Hydrochloride: A Technical Odyssey

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mirror Image Conundrum

D-Tryptophan Hydrochloride (D-Trp·HCl) is the dextrorotatory enantiomer of the essential amino acid tryptophan, stabilized as a hydrochloride salt. Unlike its L-isomer, which is a fundamental building block of proteins and a precursor to serotonin, D-Tryptophan is non-proteinogenic in mammals. However, it has emerged as a critical chiral intermediate in the pharmaceutical industry, most notably in the synthesis of phosphodiesterase inhibitors (e.g., Tadalafil) and immunomodulatory peptides.

This guide traces the technical evolution of D-Trp synthesis from early isolation to modern dynamic kinetic resolution (DKR), providing actionable protocols for its synthesis and salt formation.

Historical Genesis: Isolation and the Chirality Problem

The history of tryptophan begins in 1901 at the University of Cambridge. Frederick Gowland Hopkins and Sydney Cole isolated the amino acid from casein hydrolysate, identifying it as the cause of the violet color reaction with glyoxylic acid (the Hopkins-Cole reaction).

  • 1901: Isolation of Tryptophan (L-isomer).[1][2]

  • 1904: Structure elucidation by Alexander Ellinger (Indole-3-propionic acid derivative).

  • 1944: Snyder and Smith establish a scalable chemical synthesis of DL-Tryptophan from indole, marking the beginning of the "Resolution Era."

The core challenge was not synthesis, but stereochemistry . Chemical synthesis produces a racemic mixture (DL-Tryptophan). Separating the valuable D-isomer from the L-isomer required ingenious chemical and later, enzymatic strategies.

The Chemical Era: Classical Resolution

Before the advent of specific enzymes, the production of D-Tryptophan relied on Chemical Resolution or Enzymatic Resolution of Racemates .

The Classical Resolution Workflow

The most robust historical method involved the acetylation of DL-Tryptophan to N-Acetyl-DL-Tryptophan, followed by resolution using a chiral resolving agent or an acylase enzyme.

Mechanism:

  • Acetylation: DL-Trp is treated with acetic anhydride to form N-Acetyl-DL-Trp.[1]

  • Selective Hydrolysis (The Greenstein Method): The enzyme Acylase I (typically from porcine kidney or Aspergillus) selectively hydrolyzes N-Acetyl-L -Trp back to L-Trp.

  • Separation: L-Trp (zwitterion, soluble in water) is separated from unreacted N-Acetyl-D -Trp (acidic, extractable in organic solvents).[1]

  • Hydrolysis: N-Acetyl-D-Trp is chemically hydrolyzed (acid/base) to yield pure D-Tryptophan.

Visual: Classical Resolution Pathway

ChemicalResolution DL_Trp DL-Tryptophan (Racemic Mixture) Acetyl Acetylation (Ac2O / NaOH) DL_Trp->Acetyl NA_DL_Trp N-Acetyl-DL-Tryptophan Acetyl->NA_DL_Trp Acylase Enzymatic Hydrolysis (Acylase I) NA_DL_Trp->Acylase Mixture Mixture: L-Trp + N-Acetyl-D-Trp Acylase->Mixture Separation Separation (Solvent Extraction / pH Shift) Mixture->Separation L_Trp L-Tryptophan (Aqueous Phase) Separation->L_Trp NA_D_Trp N-Acetyl-D-Trp (Organic Phase) Separation->NA_D_Trp Hydrolysis Chemical Hydrolysis (HCl / Heat) NA_D_Trp->Hydrolysis D_Trp D-Tryptophan (Free Base) Hydrolysis->D_Trp

Figure 1: The Classical Resolution pathway utilizing selective enzymatic hydrolysis of the N-acetyl derivative.

The Chemo-Enzymatic Revolution: The Hydantoin Process

In the 1980s, the industrial demand for D-amino acids drove the development of the Hydantoin Process . This is a Dynamic Kinetic Resolution (DKR) system that theoretically allows for 100% conversion of a racemic starting material into the D-isomer, eliminating the waste associated with classical resolution.

The Mechanism

The process utilizes a "triad" of enzymes, often co-expressed in recombinant E. coli (e.g., utilizing genes from Agrobacterium or Arthrobacter species).

  • Hydantoin Racemase: Continuously interconverts L-5-indolylmethylhydantoin and D-5-indolylmethylhydantoin.

  • D-Hydantoinase: Stereoselectively opens the ring of the D-hydantoin to form N-carbamoyl-D-tryptophan.

  • D-Carbamoylase: Decarbamoylates the intermediate to release free D-Tryptophan.

This method is superior because the unreacted L-hydantoin is continuously racemized back to the D-form, driving the equilibrium toward the product.

Visual: The Hydantoin Process (DKR)

HydantoinProcess cluster_enzymes Enzymatic Cascade (DKR) Indole Indole + Serine/Aldehyde DL_Hyd DL-5-Indolylmethylhydantoin Indole->DL_Hyd Chemical Synthesis L_Hyd L-Hydantoin DL_Hyd->L_Hyd D_Hyd D-Hydantoin DL_Hyd->D_Hyd L_Hyd->D_Hyd Hydantoin Racemase N_Carb N-Carbamoyl-D-Trp D_Hyd->N_Carb D-Hydantoinase D_Trp D-Tryptophan N_Carb->D_Trp D-Carbamoylase

Figure 2: The Hydantoin Process.[1] Note the reversible racemization step (Red) which allows total conversion to the D-isomer.

Technical Protocol: Synthesis of D-Tryptophan Hydrochloride

This protocol describes the conversion of purified D-Tryptophan (free base) into its Hydrochloride salt. This is the critical final step for pharmaceutical applications to ensure solubility and stability.

Reagents & Equipment
  • Precursor: D-Tryptophan (Free Base, >98% ee).

  • Solvent: Isopropanol (IPA) and Deionized Water.

  • Acid: Concentrated Hydrochloric Acid (37%) or HCl gas.

  • Equipment: Glass-lined reactor, cooling bath, filtration unit.

Step-by-Step Protocol
StepOperationTechnical Rationale
1 Slurry Formation Suspend D-Tryptophan (1.0 eq) in water (3-5 volumes). Heat to 50-60°C . Tryptophan has limited solubility in cold water; heating aids dissolution during acidification.
2 Acidification Slowly add Concentrated HCl (1.1 - 1.2 eq) dropwise. Maintain temperature at 50°C. The solution will clarify as the soluble hydrochloride salt forms. Target pH: 1.5 - 2.0.
3 Clarification Add activated carbon (5% w/w), stir for 30 mins, and filter hot. Removes trace indole impurities and color bodies.
4 Crystallization Concentrate the filtrate under vacuum to ~50% volume. Add Isopropanol (IPA) (5-10 volumes) as an anti-solvent.
5 Nucleation Cool the mixture slowly to 0-5°C over 4 hours. Slow cooling promotes the formation of defined crystal lattices (monoclinic P21) rather than amorphous solids.
6 Isolation Filter the white crystals. Wash with cold IPA.
7 Drying Dry in a vacuum oven at 50°C for 12 hours. High heat can cause decarboxylation; vacuum ensures solvent removal at safe temperatures.

Self-Validating Check:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 237-240°C (decomposition).

  • Specific Rotation:

    
     (c=1, H2O). Note: The rotation of D-Trp HCl is negative in water, distinct from the free base.
    

Comparative Analysis: Resolution vs. Hydantoin

FeatureClassical Resolution (Acylase)Hydantoin Process (Enzymatic DKR)
Starting Material DL-Tryptophan (Indole + Serine)Indole + Hydantoin precursors
Theoretical Yield 50% (Max)100%
Atom Economy Low (Acetylation/Deacetylation waste)High (Direct conversion)
Chiral Purity (ee) >99% (Dependent on separation)>99.5% (Enzyme specificity)
Scalability Moderate (Solvent intensive)High (Aqueous fermentation)
Cost Driver Resolving agents / Enzyme costBioreactor operation

References

  • Hopkins, F. G., & Cole, S. W. (1901). A contribution to the chemistry of proteids: Part I. A preliminary study of a hitherto undescribed product of tryptic digestion. The Journal of Physiology, 27(4-5), 418–428. Link

  • Snyder, H. R., & Smith, C. W. (1944). A Convenient Synthesis of dl-Tryptophan.[3] Journal of the American Chemical Society, 66(3), 350–351. Link

  • Shabica, A. C., & Tishler, M. (1949). Resolution of DL-Tryptophan.[1][2][3][4][5][6] Journal of the American Chemical Society, 71(9), 3251–3251. Link

  • Olivieri, R., et al. (1981). Microbial transformation of racemic hydantoins to D-amino acids. Biotechnology and Bioengineering, 23(10), 2317–2328. Link

  • Martinez-Gomez, A. I., et al. (2007). Enzymatic production of D-tryptophan from D,L-5-indolylmethylhydantoin. Applied Microbiology and Biotechnology, 76, 569–576. Link

  • Takayama, K., et al. (1965). Crystal Structures of L-Tryptophan Hydrochloride and Hydrobromide. Bulletin of the Chemical Society of Japan, 38(11), 1917-1918. Link

Sources

Methodological & Application

Application Note: A Validated Chiral HPLC Method for the Determination of D-Tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of D-Tryptophan hydrochloride. The enantiomeric purity of amino acids is a critical quality attribute in the pharmaceutical industry, as the biological activity and toxicological profile of stereoisomers can differ significantly. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind methodological choices, a step-by-step analytical protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Chiral Purity for Tryptophan

Tryptophan, an essential amino acid, exists as two enantiomers: L-Tryptophan and D-Tryptophan.[1] L-Tryptophan is the naturally occurring form, serving as a fundamental building block in protein synthesis and a precursor to vital biomolecules such as the neurotransmitter serotonin and the hormone melatonin.[2] Conversely, the D-enantiomer is less common in nature but its presence, often as an impurity in L-Tryptophan preparations or as a component in specific pharmaceutical agents, necessitates accurate and precise quantification.[1]

Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates. The development of a reliable analytical method is therefore paramount for ensuring the safety, efficacy, and quality of pharmaceutical products containing tryptophan. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for resolving enantiomers due to its high resolution, sensitivity, and reproducibility.[3] This application note details a direct chiral HPLC method, which is often preferred for its simplicity and efficiency over indirect methods that require derivatization.[4]

Physicochemical Properties of D-Tryptophan Hydrochloride

A thorough understanding of the analyte's properties is foundational to successful method development.

PropertyValueSource
Chemical FormulaC₁₁H₁₃ClN₂O₂[5]
Molecular Weight240.69 g/mol PubChem
AppearanceWhite to off-white solid[1]
Melting Point213-216 °C (decomposes)[5]
SolubilitySoluble in water and methanol[5]
UV Maximum~280 nmGeneral Knowledge

Note: The hydrochloride salt form enhances the aqueous solubility of D-Tryptophan.

HPLC Method Development Strategy

The primary objective is to achieve baseline separation between the D- and L-enantiomers of tryptophan with good peak shape and a reasonable run time. The following sections explain the rationale for the selected chromatographic parameters.

The Causality Behind Experimental Choices
  • Column Selection: The cornerstone of chiral separations is the Chiral Stationary Phase (CSP).[4] For the separation of underivatized amino acids like tryptophan, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective.[6] These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.[6] An amylose-based column, specifically one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, was chosen for its proven success in resolving a wide range of racemates, including those with aromatic groups like tryptophan.[7]

  • Mobile Phase Selection: The mobile phase composition is critical for optimizing selectivity and resolution. A polar organic mobile phase, consisting of a mixture of an alcohol (e.g., ethanol or isopropanol) and an alkane (e.g., n-hexane), is typically used with polysaccharide-based CSPs in normal-phase mode. The addition of a small amount of an acidic or basic additive is often necessary to improve peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support. In this method, a mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (TFA) is employed. TFA serves to protonate the amino group of tryptophan, leading to sharper peaks and more reproducible retention.

  • Detection: Tryptophan possesses a strong chromophore in its indole ring, making UV detection a suitable and straightforward choice. Based on the UV spectrum of tryptophan, a detection wavelength of 280 nm provides excellent sensitivity for both enantiomers. Fluorescence detection can also be used for enhanced sensitivity if required.[8][9][10]

Method Development Workflow

The logical progression of the method development process is illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (D-Tryptophan HCl) Column_Selection Column Selection (Chiral Stationary Phase) Analyte->Column_Selection Select CSP based on analyte structure Mobile_Phase_Screening Mobile Phase Screening (Solvents & Additives) Column_Selection->Mobile_Phase_Screening Test mobile phase compatibility Optimization Parameter Optimization (Flow Rate, Temp.) Mobile_Phase_Screening->Optimization Fine-tune for optimal resolution Final_Method Final Method Definition Optimization->Final_Method Establish robust conditions

Caption: Workflow for HPLC Method Development.

Detailed Application Protocol

This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

Materials and Reagents
  • Reference Standards: D-Tryptophan hydrochloride (≥99% purity), L-Tryptophan (≥99% purity).

  • Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade).

  • Additive: Trifluoroacetic acid (TFA, HPLC grade).

  • Diluent: Mobile Phase.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions
ParameterCondition
Column Chiral Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of D-Tryptophan hydrochloride in 10 mL of diluent.

  • L-Isomer Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of L-Tryptophan in 10 mL of diluent.

  • System Suitability Solution (Resolution Solution): Prepare a solution containing approximately 20 µg/mL each of D-Tryptophan and L-Tryptophan in the diluent.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL of D-Tryptophan hydrochloride.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution six times.

  • Verify that the system suitability parameters meet the acceptance criteria outlined in Table 3.

  • Inject the standard and sample solutions in an appropriate sequence.

  • Integrate the peaks and calculate the amount of D-Tryptophan hydrochloride in the sample.

System Suitability Test (SST)

In accordance with USP <621>, SST is an integral part of the analytical procedure.[11][12]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0 for the D-Tryptophan peakEnsures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000 for the D-Tryptophan peakDemonstrates column efficiency.
Resolution (Rs) ≥ 2.0 between D- and L-TryptophanConfirms baseline separation of the enantiomers.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area (n=6)Indicates the precision of the injection and detection system.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]

Validation Workflow

ValidationWorkflow cluster_parameters Validation Parameters Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Detection_Limits LOD & LOQ Detection_Limits->Report Robustness Robustness Robustness->Report Method Finalized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Detection_Limits Method->Robustness

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, D-Tryptophan, L-Tryptophan, and a mixture. Spike placebo with the analyte.The D-Tryptophan peak is free from interference from the L-isomer, blank, and placebo.
Linearity Analyze five concentration levels from 50% to 150% of the nominal concentration (50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate sample preparations at 100% concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.RSD ≤ 2.0% for repeatability. Overall RSD (including intermediate precision) ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio method (S/N ≈ 3).To be determined experimentally.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio method (S/N ≈ 10).To be determined experimentally. The LOQ should be precise and accurate.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), and IPA content in mobile phase (±2%).System suitability parameters must be met. No significant impact on the results.

Conclusion

The chiral HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of D-Tryptophan hydrochloride. The comprehensive explanation of the method development rationale and the detailed validation protocol provide a solid foundation for its implementation in a regulated laboratory environment. This method is suitable for quality control, stability testing, and research applications where the enantiomeric purity of tryptophan is of critical importance.

References

  • National Center for Biotechnology Information (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites. Retrieved from [Link]

  • Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • National Center for Biotechnology Information (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. HPLC method for the assessment of tryptophan metabolism. Retrieved from [Link]

  • AOAC International (2019). HPLC Determination of Total Tryptophan in Infant Formula. Retrieved from [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ScienceDirect (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Retrieved from [Link]

  • European Union Reference Laboratory (2011). Final Report FAD-2010-0056 - Tryptophan. Retrieved from [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Pharmacopoeial Discussion Group (2024). Amino Acid Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. D-Tryptophan. Retrieved from [Link]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate (2025). Chiral HPLC Separation and Modeling of Four Stereomers. Retrieved from [Link]

  • International Council for Harmonisation (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Scribd. USP-NF 621 Chromatography. Retrieved from [Link]

  • Chromatography Online (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • LCGC International. An Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of N-Acetyl-D-Tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the N-acetylation of D-Tryptophan hydrochloride using a modified Schotten-Baumann procedure. Unlike standard amino acid acetylations, D-Tryptophan requires strict kinetic control to prevent racemization of the indole stereocenter. This guide provides a self-validating methodology, emphasizing pH monitoring and temperature regulation to ensure high enantiomeric excess (>99% ee) and chemical purity suitable for pharmaceutical intermediate applications.

Introduction & Scientific Context

N-Acetyl-D-tryptophan is a critical chiral building block in the synthesis of neuroprotective agents, immunomodulators, and peptide therapeutics. While the L-isomer is ubiquitous in biology, the D-isomer provides resistance to enzymatic degradation, a desirable trait in peptidomimetics.

The Challenge: Racemization & Stability

The primary challenge in acetylating D-Tryptophan is preserving the chiral integrity of the


-carbon. Under highly alkaline conditions or elevated temperatures, the acidic proton at the 

-position can be abstracted, leading to the formation of a planar enolate intermediate and subsequent racemization to the DL-mixture. Furthermore, the electron-rich indole ring is susceptible to oxidation or electrophilic attack if the reaction environment is too harsh.

This protocol utilizes a biphasic Schotten-Baumann system , where the amino acid is dissolved in an aqueous base and the acetylating agent (acetic anhydride) is added under controlled cooling. This method favors the kinetic acetylation of the amine over the thermodynamic racemization or hydrolysis pathways.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine group of the D-Tryptophan (freed from its hydrochloride salt) attacks the carbonyl carbon of acetic anhydride.

ReactionMechanism Figure 1: Mechanism of Nucleophilic Acyl Substitution for Tryptophan Acetylation cluster_reactants Reactants cluster_products Products DTrp D-Tryptophan (Nucleophile) Intermediate Tetrahedral Intermediate DTrp->Intermediate Nucleophilic Attack (pH > 10) Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate NAcTrp N-Acetyl-D-Tryptophan Intermediate->NAcTrp Elimination of Acetate Acetate Acetate Byproduct Intermediate->Acetate

Materials & Equipment

Reagents
ReagentGradeRoleHazards
D-Tryptophan HCl >99% (Chiral grade)SubstrateIrritant
Acetic Anhydride ACS Reagent (>99%)Acetylating AgentCorrosive, Lachrymator, Flammable
Sodium Hydroxide (NaOH) 2M Aqueous Soln.[1]Base / CatalystCorrosive
Hydrochloric Acid (HCl) 6M Aqueous Soln.PrecipitationCorrosive
Ethanol (95%) ACS ReagentRecrystallizationFlammable
Equipment
  • Reaction Vessel: 3-neck round bottom flask (250 mL or 500 mL).

  • Temperature Control: Ice-water bath and thermometer (digital preferred).

  • Agitation: Magnetic stirrer with Teflon-coated stir bar.

  • pH Monitoring: Calibrated pH meter (pH paper is insufficient for precise control).

  • Filtration: Buchner funnel, vacuum flask, and Whatman No. 1 filter paper.

Experimental Protocol

Phase 1: Neutralization & Solubilization

Rationale: D-Tryptophan is supplied as a hydrochloride salt. It must be converted to its free base form to act as a nucleophile. The pH must be high enough to deprotonate the amine (


) but not so high as to cause racemization.
  • Setup: Place the 3-neck flask in an ice-water bath. Insert the thermometer and pH probe.

  • Dissolution: Add 10.0 g (41.5 mmol) of D-Tryptophan Hydrochloride to 60 mL of distilled water. Stir to form a suspension.

  • Neutralization: Slowly add 2M NaOH dropwise while monitoring temperature.

    • Target: Neutralize the HCl and the carboxylic acid proton.

    • Volume: Approximately 41-45 mL of 2M NaOH will be required to reach pH 10-11 .

    • Observation: The solution should become clear as the zwitterion/anion forms.

    • Critical Limit: Do not exceed 20°C.

Phase 2: Acetylation (The Schotten-Baumann Reaction)

Rationale: Acetic anhydride hydrolyzes rapidly in water. To ensure efficient acetylation of the amine, the reagent must be added slowly at low temperatures, and the pH must be maintained alkaline to scavenge the acetic acid byproduct.

  • Cooling: Ensure the solution temperature is 0–5°C .

  • Addition: Measure 5.0 mL (53 mmol, ~1.3 eq) of Acetic Anhydride.

  • Kinetic Dosing: Add the acetic anhydride dropwise over 30–45 minutes .

    • Simultaneous Base Addition: As the reaction proceeds, acetic acid is released, dropping the pH. Simultaneously add 2M NaOH dropwise to maintain pH 10–12 .

    • Turbidity Check: If the solution becomes cloudy, the pH may be too low (precipitation of unreacted Trp). Add base to clarify.

  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for an additional 1 hour .

Phase 3: Isolation & Purification

Rationale: N-Acetyl-D-tryptophan is an acid.[1] At high pH, it exists as a soluble salt. Lowering the pH below its pKa (approx 3.4) precipitates the free acid.

  • Cooling: Return the flask to the ice bath (0–5°C).

  • Precipitation: Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH:2.0 – 2.5 .

    • Observation: A thick, white to off-white precipitate will form immediately.

  • Aging: Stir the slurry at 0°C for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold water to remove residual salts (NaCl) and acetic acid.

  • Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

  • Recrystallization (Optional for High Purity):

    • Dissolve the crude solid in a minimum volume of hot ethanol (approx 60°C).

    • Add warm water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then refrigerate overnight.

    • Filter and dry.

Process Workflow Diagram

Workflow Figure 2: Step-by-Step Process Flow for N-Acetylation Start Start: D-Trp HCl Neutralize Neutralization (2M NaOH, pH 11, <20°C) Start->Neutralize Dissolve Acetylate Acetylation (Add Ac2O + NaOH, 0-5°C) Neutralize->Acetylate Clear Solution Warm Reaction Completion (RT, 1 hour) Acetylate->Warm Maintain pH >10 Acidify Acidification (6M HCl to pH 2.0) Warm->Acidify Cool to 0°C Filter Filtration & Wash (Ice-cold water) Acidify->Filter Precipitate Forms Recryst Recrystallization (Ethanol/Water) Filter->Recryst Crude Solid Final Pure N-Acetyl-D-Tryptophan Recryst->Final Dry

Quality Control & Validation

ParameterSpecificationMethodNotes
Appearance White crystalline powderVisualYellowing indicates oxidation.
Melting Point 204 – 206°C (dec)Capillary MethodSharp range indicates high purity.
Solubility Soluble in alkali, EtOHUSP <1091>Slightly soluble in water.
Optical Rotation

(aq. alkali)*
PolarimetryValue varies by solvent. D-isomer rotation is opposite to L-isomer (+21°).
Purity > 98.5%HPLC (C18 column)Mobile Phase: MeOH/Water/TFA.

Note on Optical Rotation: Literature values for N-acetyl-tryptophan vary significantly by solvent.

  • N-Acetyl-L-Tryptophan in water (neutralized) is typically +21° .

  • Therefore, N-Acetyl-D-Tryptophan should exhibit -21° under identical conditions.

  • In ethanol, rotations are much lower (approx ±1°). Validation via chiral HPLC is recommended over polarimetry for strict ee determination.

Troubleshooting Guide

  • Problem: Sticky/Gummy Precipitate.

    • Cause: Rapid addition of Ac2O caused local heating, or pH dropped too low too fast.

    • Solution: Re-dissolve in dilute NaOH, filter any insolubles, and re-acidify very slowly with vigorous stirring.

  • Problem: Low Yield.

    • Cause: Hydrolysis of Ac2O before it reacted with the amine.

    • Solution: Ensure temperature is kept at 0°C during addition. Increase Ac2O equivalents to 1.5x.

  • Problem: Racemization (Low Melting Point).

    • Cause: Reaction temperature exceeded 25°C or pH > 13 for extended periods.

    • Solution: Strictly control temperature. Do not overshoot pH during neutralization.

References

  • Schotten-Baumann Reaction Conditions. Wikipedia. Retrieved October 2023. Link

  • Synthesis of N-Acetyl-DL-Tryptophan. Google Patents (US2797226A). Describes resolution and acetylation conditions. Link

  • N-Acetyl-DL-tryptophan Properties. ChemicalBook. Physical properties and solubility data. Link

  • N-Acetyl-D-tryptophan Structure & Safety. PubChem. CID 439917.[2] Link

  • Ajinomoto Amino Science. Specifications for N-Acetyl-DL-Tryptophan. Industrial standard specifications. Link

Sources

Troubleshooting & Optimization

troubleshooting low yields in D-Tryptophan hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for D-Tryptophan hydrochloride synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common challenges and optimize your reaction outcomes. As your partner in science, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Troubleshooting Guide: Addressing Low Yields & Impurities

This section is structured to address the most pressing issues encountered during the synthesis of D-Tryptophan hydrochloride and its derivatives (e.g., esters). We will diagnose problems systematically, from starting materials to final product isolation.

Question 1: My overall yield of D-Tryptophan hydrochloride is consistently low. What is the most logical way to diagnose the problem?

Low yield is a multifaceted issue that requires a systematic approach to resolve. From our experience, problems can be categorized into three main areas: Reagent Quality, Reaction Conditions, and Work-up/Purification. The following workflow provides a logical diagnostic path.

Caption: A systematic workflow for troubleshooting low yields.

Expert Analysis:

  • Step 1: Starting Materials: The principle of "garbage in, garbage out" is critical. Tryptophan is susceptible to degradation, so ensure your starting material is of high purity. More importantly, many reactions for forming the hydrochloride salt, especially esterification, are highly sensitive to water. Use anhydrous solvents and properly handle hygroscopic reagents like thionyl chloride or dry HCl gas.

  • Step 2: Reaction Conditions: Tryptophan's indole ring is sensitive to strongly acidic conditions and oxidation, which can lead to decomposition.[1][2] Overheating can accelerate these degradation pathways and promote racemization. It is crucial to maintain the recommended temperature. If the reaction is run under harsh acidic conditions, side reactions can occur.[1] For reactions sensitive to air, employing an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the electron-rich indole ring.[3][4]

  • Step 3: Work-up & Purification: Significant product loss often occurs during this phase. D-Tryptophan hydrochloride has some solubility in alcoholic solvents often used for washing.[5] Minimize the volume of wash solvents and use them cold. For crystallization, ensure the solution is sufficiently supersaturated, but avoid crash precipitation which can trap impurities. A slow, controlled crystallization is key to both high yield and high purity.[6]

Question 2: My HPLC analysis shows a significant impurity with the same mass as my product. Could this be racemization, and how can I prevent it?

Yes, an impurity with the same mass is a classic indicator of racemization, where the desired D-enantiomer is converted into a mixture of D- and L-enantiomers.[7] This is a common problem in amino acid chemistry, particularly when the carboxyl group is activated.[8][9]

The Mechanism of Racemization:

Activation of the carboxyl group (e.g., forming an acyl chloride or ester) makes the alpha-proton (the hydrogen on the chiral carbon) more acidic. In the presence of a base (even a weak one), this proton can be abstracted, forming a planar enolate or oxazolone intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of D and L forms.

G D_Trp D-Tryptophan (Chiral) Activated Carboxyl Activation (e.g., esterification) D_Trp->Activated Intermediate Planar Intermediate (Enolate/Oxazolone) (Achiral) Activated->Intermediate + Base - H+ DL_Mix D/L Mixture (Racemate) Intermediate->DL_Mix + H+

Caption: Simplified mechanism of racemization in amino acid reactions.

Preventative Strategies:

StrategyRationaleField-Proven Implementation
Temperature Control Lower temperatures decrease the rate of proton abstraction and subsequent racemization.If a reaction is typically run at reflux, attempt it at a lower temperature (e.g., 40-50 °C) for a longer duration. Monitor progress by TLC/HPLC.
Choice of Reagents Avoid strongly basic conditions. Some coupling reagents are known to suppress racemization.Use of additives like HOBt (Hydroxybenzotriazole) in peptide coupling is a classic example of suppressing racemization.[10] For esterification, using dry HCl in alcohol is generally safe, but prolonged reaction times at high temperatures should be avoided.
Minimize Reaction Time The longer the activated amino acid is exposed to racemization-prone conditions, the more epimerization will occur.Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or HPLC), proceed with the work-up immediately. Do not leave reactions running overnight without prior validation.
pH Control Tryptophan itself is more stable in weakly acidic to neutral pH ranges.[11] Extreme pH on either end can be detrimental.During work-up, be mindful of the pH during extractions. Quick and efficient neutralization steps are recommended.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for setting up an esterification reaction of D-Tryptophan with an alcohol and HCl?

This is a classic Fischer esterification. The key to high yield is understanding that it's an equilibrium-controlled process.

Protocol: D-Tryptophan Methyl Ester Hydrochloride Synthesis (Illustrative)

  • Drying: Ensure all glassware is oven-dried. Use anhydrous methanol.

  • Inert Atmosphere: Assemble the apparatus under a stream of nitrogen or argon.

  • Suspension: Suspend D-Tryptophan (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of tryptophan).

  • Cooling: Cool the suspension to 0 °C in an ice bath. This is critical to control the initial exotherm when adding the acid source.

  • Acidification: Slowly bubble dry HCl gas through the suspension or add a pre-calculated amount of thionyl chloride (SOCl₂) dropwise (typically 1.1-1.2 equivalents). Safety Note: SOCl₂ is highly corrosive and reacts violently with water. This must be done in a fume hood.

  • Driving Equilibrium: After the initial addition, allow the mixture to warm to room temperature and then heat to reflux (typically 35-65 °C depending on the alcohol).[12][13] To drive the reaction to completion, the water produced must be removed. This can be achieved by using a Dean-Stark trap or by azeotropic distillation if a co-solvent like dichloroethane is used.[12]

  • Monitoring: Track the disappearance of the solid D-Tryptophan and check the reaction progress by TLC, visualizing with ninhydrin.

  • Isolation: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system like methanol/ether.[5]

FAQ 2: How can I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?

TLC is an invaluable, rapid tool for monitoring your reaction.

ParameterRecommendationRationale
Stationary Phase Silica gel 60 F₂₅₄ platesStandard choice for moderately polar organic molecules.
Mobile Phase Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of acetic acid.This system provides good separation between the polar starting material and the less polar product. The acid helps to produce sharper spots.
Visualization 1. UV Light (254 nm): The indole ring of tryptophan is UV active.[14]2. Ninhydrin Stain: Staining with a ninhydrin solution followed by gentle heating will visualize any primary amine, showing both reactant and product as purple spots.[14]Using both methods provides complementary information. The disappearance of the starting material spot is the primary indicator of reaction completion.
Rf Values D-Tryptophan (Starting Material): Will have a low Rf value (highly polar).D-Tryptophan Ester (Product): Will have a higher Rf value (less polar).The hydrochloride salt will be less mobile (lower Rf) than the free base ester.[14] Monitoring the reaction will show the starting material spot diminishing and the product spot appearing and intensifying.
FAQ 3: My final product is off-color (yellow/brown). What causes this and how can I fix it?

This discoloration is almost always due to the degradation of the indole ring of tryptophan.

  • Cause: The indole ring is electron-rich and highly susceptible to oxidation and acid-catalyzed polymerization, especially at elevated temperatures or upon exposure to air and light.[2][3]

  • Prevention:

    • Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon minimizes contact with oxygen.

    • Antioxidants: In some purification processes, a small amount of an antioxidant like ascorbic acid can be used to prevent degradation during hydrolysis or work-up.[4]

    • Light Protection: Protect the reaction mixture and the final product from direct light by covering the flask with aluminum foil.

  • Remediation:

    • Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon (e.g., Norit) to the hot solution can adsorb colored impurities.[5] Be cautious, as it can also adsorb some of your product, potentially lowering the yield.

    • Recrystallization: A careful recrystallization from a suitable solvent system is often sufficient to leave colored impurities behind in the mother liquor.[5]

References

  • Process for the preparation of L-tryptophan.
  • The preparation method of tryptophan esters hydrochloride.
  • Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity.
  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Publications. [Link]

  • Preparing method for tryptophan ester hydrochloride.
  • A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Royal Society of Chemistry. [Link]

  • Tryptamine from Tryptophan. Erowid. [Link]

  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]

  • A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PubMed Central. [Link]

  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. PubMed Central. [Link]

  • Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Stanford Chemicals. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Racemization. Wikipedia. [Link]

Sources

optimizing storage conditions for D-Tryptophan hydrochloride stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for optimizing the stability and storage of D-Tryptophan Hydrochloride . It is designed for researchers requiring high-purity maintenance of this compound for peptide synthesis, biological assays, or pharmaceutical development.[1]

Module 1: Critical Storage Parameters (The "Why" & "How")

D-Tryptophan Hydrochloride (D-Trp[2][3][4][5]·HCl) is the hydrochloride salt of the D-isomer of tryptophan. While the salt form offers superior aqueous solubility compared to the free base (approx. 11.4 g/L for free base vs. >100 g/L for HCl salts), it introduces specific stability challenges—primarily hygroscopicity and photo-oxidative susceptibility .

To maintain assay purity >99%, you must control three variables: Moisture, Light, and Oxygen.

1. The Degradation Mechanism

The indole ring of tryptophan is an electron-rich moiety highly susceptible to attack by Reactive Oxygen Species (ROS). This reaction is catalyzed by light (photo-oxidation) and accelerated by moisture, which increases molecular mobility in the crystal lattice.

  • Primary Pathway: Tryptophan

    
     N-Formylkynurenine (NFK) 
    
    
    
    Kynurenine (KYN).
  • Visual Indicator: The formation of Kynurenine and mixed oligomers results in a characteristic yellow-to-brown discoloration .

2. Optimized Storage Protocol

Do not rely on generic "room temperature" storage for long-term stability. Follow this tiered protocol:

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Reduces the kinetic rate of oxidation and hydrolysis. Room temp (20-25°C) is acceptable for short-term (<1 month) active use.
Humidity Desiccated (<30% RH) Critical: HCl salts are hygroscopic. Moisture absorption causes "caking" and lowers the pH of the micro-environment, accelerating acid-catalyzed degradation.
Light Amber/Opaque Vial Blocks UV/Blue light (280–450 nm) which triggers the excitation of the indole ring, initiating photo-oxidation.
Headspace Argon/Nitrogen Flush Displaces atmospheric oxygen. Essential for long-term storage (>6 months) to prevent autoxidation.
Module 2: Degradation Pathway Visualization

The following diagram illustrates the chemical cascade leading to sample failure. Understanding this pathway helps you diagnose "Yellowing" issues.

TrpDegradation Trp D-Tryptophan HCl (White Crystalline) NFK Intermediate: N-Formylkynurenine Trp->NFK Indole Ring Opening (Photo-oxidation) ROS Trigger: UV Light / ROS / O2 ROS->Trp KYN Product: Kynurenine (Yellow/Brown) NFK->KYN Hydrolysis (- Formic Acid) Poly Aggregates: Melanoidins (Dark Brown Precipitate) KYN->Poly Polymerization

Figure 1: The oxidative degradation pathway of Tryptophan. The transition from White to Yellow indicates the conversion of the Indole moiety to Kynurenine derivatives.

Module 3: Troubleshooting Guide & FAQs

This section addresses specific issues observed during experimentation.

Q1: My D-Tryptophan HCl powder has turned a faint yellow. Can I still use it?

Diagnosis: This indicates early-stage photo-oxidation (formation of N-Formylkynurenine).

  • For Cell Culture/Biological Assays: Discard. Even trace oxidation products can be cytotoxic or immunogenic.

  • For Rough Chemical Synthesis: If the yellowing is superficial, you may recrystallize, but it is risky.

  • Root Cause: The container was likely clear glass or exposed to ambient light/air.

Q2: The powder has clumped into a hard cake. Is it degraded?

Diagnosis: This is hygroscopic caking , common with Hydrochloride salts.

  • Assessment: Clumping alone does not mean chemical degradation, but it indicates moisture ingress.

  • Action: Check solubility. If it dissolves clearly without color, it is chemically intact but difficult to weigh accurately.

  • Prevention: Always warm the refrigerated bottle to room temperature before opening to prevent condensation on the cold powder.

Q3: I see a new peak at RRT ~0.8 in my HPLC. What is it?

Diagnosis: This is likely Kynurenine or a related oxidation impurity.

  • Action: Run a reference standard for Kynurenine. If confirmed, your D-Trp purity is compromised.

  • Note: D-Trp HCl is an enantiomer.[3][6][7] Ensure your chiral column method separates D-Trp from L-Trp if racemization is a concern (rare under standard storage, but possible under harsh acidic/basic conditions).

Module 4: Self-Validating Quality Control Protocols

Use these steps to verify the integrity of your reagent before critical experiments.

Protocol A: The "Visual & Solubility" Check (Rapid)
  • Appearance: Place ~50 mg of powder on a white weigh boat. It must be snow white . Any off-white, beige, or yellow tint is a failure.

  • Solubility: Dissolve 100 mg in 1 mL of deionized water.

    • Pass: Solution is clear, colorless, and particle-free.

    • Fail: Solution is turbid (polymerization) or yellow (oxidation).

Protocol B: HPLC Purity Validation (Definitive)

Use this method to quantify degradation products.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Detection UV at 280 nm (Trp absorption) and 254 nm
Pass Criteria Main peak purity >99.0%; No single impurity >0.5%
Module 5: Diagnostic Logic Tree

Use this workflow to decide the fate of your stored sample.

Troubleshooting Start Inspect D-Trp HCl Sample Color Is the powder White? Start->Color Texture Is it free-flowing? Color->Texture Yes Discard_Ox DISCARD (Oxidation/Degradation) Color->Discard_Ox No (Yellow/Beige) Solubility Dissolve in Water: Clear & Colorless? Texture->Solubility Yes Caution CAUTION (Moisture Ingress) Dry & Re-test Purity Texture->Caution No (Clumped) Discard_Poly DISCARD (Polymerization) Solubility->Discard_Poly No (Turbid/Colored) Pass PASS Suitable for Use Solubility->Pass Yes Caution->Solubility If dissolved...

Figure 2: Decision matrix for evaluating D-Tryptophan Hydrochloride quality prior to use.

References
  • Degradation Products of Tryptophan in Cell Culture Media. Source: National Institutes of Health (NIH) / PMC. Citation: "The measurement of Trp concentration changes showed that UV light exposure and 70°C conditions resulted in the greatest Trp degradation... leading to browning."[8]

  • Reactivity and Degradation Products of Tryptophan in Solution. Source: PubMed. Citation: "Tryptophan is highly susceptible to oxidation... primarily via cleavage of the highly reactive indole ring by reactive oxygen species."

  • D-Tryptophan Methyl Ester Hydrochloride Properties & Storage. Source: ChemicalBook. Citation: "Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Sensitive to light and moisture."

  • Safety Data Sheet (SDS) - D-Tryptophan. Source: Fisher Scientific. Citation: "Keep in a dry, cool and well-ventilated place. Incompatible Materials: Strong oxidizing agents."

Sources

Technical Support Center: Endotoxin Removal from D-Tryptophan Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, validated guidance on the critical process of removing endotoxins from D-Tryptophan hydrochloride (D-Trp HCl) solutions. Here, we address common challenges and provide structured, scientifically-grounded solutions.

Section 1: Foundational FAQs

This section covers the fundamental concepts essential for understanding and troubleshooting endotoxin contamination in the context of D-Tryptophan hydrochloride.

Q1: What are endotoxins and why are they a specific concern in D-Trp HCl solutions intended for biological applications?

A1: Endotoxins are lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria.[][2] They are a major concern in parenteral drug formulations and cell culture applications because they are potent pyrogens, capable of inducing strong inflammatory responses, fever, and even septic shock when introduced into the bloodstream.[3][4] D-Tryptophan HCl, being a vital component in many biopharmaceutical formulations and cell culture media, must be essentially free of endotoxins to ensure product safety and experimental validity.

Q2: What are the key physicochemical properties of endotoxins and D-Trp HCl that influence the choice of removal method?

A2: Understanding the properties of both the contaminant (endotoxin) and the product (D-Trp HCl) is the cornerstone of developing an effective purification strategy.

  • Endotoxins (LPS):

    • Charge: Endotoxins carry a strong negative charge at a pH greater than 2 due to phosphate groups in their structure.[][2][5]

    • Size: LPS monomers have a molecular weight of 10-20 kDa, but they readily form large aggregates or micelles in aqueous solutions, with molecular weights ranging from 100 to over 1,000 kDa.[][5][6]

    • Hydrophobicity: The Lipid A component of LPS is hydrophobic, allowing for interactions with hydrophobic surfaces.

    • Stability: Endotoxins are extremely heat-stable and are not effectively destroyed by standard autoclaving.[] Significant destruction requires dry heat of 250°C for at least 30 minutes.[3]

  • D-Tryptophan Hydrochloride (D-Trp HCl):

    • Charge: As an amino acid hydrochloride salt, D-Trp HCl solutions are acidic. The isoelectric point (pI) of tryptophan is approximately 5.89. In a solution with a pH below its pI, the amino group is protonated, giving the molecule a net positive charge.

    • Size: The molecular weight of D-Tryptophan HCl is very small, approximately 240.7 g/mol (or 0.24 kDa).

    • Stability: Tryptophan can be sensitive to pH extremes, light, and oxidizing agents, which can lead to degradation.[7][8]

The significant differences in charge (at controlled pH) and size between D-Trp HCl and endotoxin aggregates form the basis for their separation.

Section 2: Method Selection Guide

Choosing the right endotoxin removal method is a trade-off between efficiency, product recovery, cost, and scalability. The following diagram and table will guide your decision-making process.

// Define Nodes Start [label="Start: Contaminated\nD-Trp HCl Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Recovery [label="Is maximizing D-Trp HCl\nrecovery the top priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Scale [label="Working at\nlarge scale?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Cost [label="Is cost a major\nconstraint?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Method_UF [label="Recommend:\nUltrafiltration (UF)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_AEX [label="Recommend:\nAnion-Exchange (AEX)\nChromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_Affinity [label="Recommend:\nPolymyxin B Affinity\nChromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_AC [label="Consider with caution:\nActivated Carbon (AC)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End: Purified Solution\nProceed to LAL Testing", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Start -> Q_Recovery; Q_Recovery -> Method_UF [label=" Yes "]; Q_Recovery -> Q_Scale [label=" No (some loss acceptable)\nfor higher clearance "];

Q_Scale -> Method_AEX [label=" Yes "]; Q_Scale -> Q_Cost [label=" No (lab scale) "];

Q_Cost -> Method_Affinity [label=" No (budget allows) "]; Q_Cost -> Method_AC [label=" Yes "];

Method_UF -> End; Method_AEX -> End; Method_Affinity -> End; Method_AC -> End; } } Caption: Decision tree for selecting an endotoxin removal method.

Table 1: Comparison of Common Endotoxin Removal Methods for D-Trp HCl Solutions

MethodPrinciple of SeparationPros for D-Trp HClCons for D-Trp HClExpected Recovery
Ultrafiltration (UF) Size Exclusion[6][9]High product recovery due to large size difference. Simple, scalable process.Potential for membrane fouling. Monomeric endotoxins may pass through.>95%
Anion-Exchange (AEX) Charge Difference[2][10]High binding capacity for endotoxins. D-Trp HCl (positive charge) flows through. Cost-effective resins.Requires strict pH control to maintain charge separation. High salt can reduce efficiency.>90%
Affinity Chromatography Specific Binding (Polymyxin B)[11][12]Very high specificity for endotoxin's Lipid A moiety.[12] Low non-specific binding.Higher cost of affinity media.[11] Potential for ligand leaching.>90%
Activated Carbon (AC) Adsorption[13][14]Low cost. Effective at removing endotoxins.High risk of D-Trp HCl product loss due to non-specific adsorption.[15] May introduce fine particles.50-80% (Variable)
Section 3: Detailed Protocols & Troubleshooting Guides

This section provides step-by-step methodologies for the most recommended techniques, followed by a troubleshooting Q&A.

This is often the most suitable method for small molecules like D-Trp HCl due to the vast size difference between the product and endotoxin aggregates.

Experimental Protocol: Endotoxin Removal using TFF

  • System Preparation: Sanitize the TFF system and a 5-10 kDa molecular weight cut-off (MWCO) membrane cassette with 0.5 M NaOH, followed by a thorough flush with endotoxin-free water until the pH is neutral.

  • Equilibration: Equilibrate the system with an endotoxin-free buffer (e.g., 20 mM HCl) matching your D-Trp HCl solution.

  • Sample Processing:

    • Load the D-Trp HCl solution into the reservoir.

    • Begin recirculation at the manufacturer's recommended flow rate and transmembrane pressure (TMP).

    • Collect the permeate; this contains your purified D-Trp HCl. The endotoxin aggregates are retained in the retentate loop.[]

  • Diafiltration (Washing): To maximize recovery, perform diafiltration by adding fresh, endotoxin-free buffer to the reservoir at the same rate as the permeate collection. A 3–5 volume exchange is typically sufficient.

  • Final Collection & Testing: Collect the final pooled permeate. Aseptically sample the initial and final solutions for endotoxin quantification using the Limulus Amebocyte Lysate (LAL) test.

Troubleshooting Ultrafiltration

  • Q: Endotoxin levels in the permeate are still too high. What happened?

    • A: This can be caused by several factors:

      • Incorrect Membrane MWCO: Ensure you are using a tight membrane, typically ≤10 kDa, to effectively retain endotoxin aggregates.[5][16]

      • Endotoxin Disaggregation: Certain buffer components can break down large endotoxin micelles into smaller units that can pass through the membrane pores.[5] Ensure your solution does not contain strong detergents unless specifically validated.

      • System Contamination: Confirm all buffers, tubing, and the system itself were properly depyrogenated before use.

  • Q: My product recovery is lower than expected. Why?

    • A: Product loss in UF is often due to non-specific adsorption to the membrane or tubing. Pre-passivating the membrane by recirculating a buffer solution can sometimes help. Also, ensure you perform an adequate diafiltration step to wash all product through the membrane.

This method leverages the strong negative charge of endotoxins and the positive charge of D-Trp HCl in an acidic solution.

// Define Nodes input [label=" D-Trp HCl (+) | Endotoxin (-)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="{ AEX Resin | { + | + | + } }", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; output [label="{ Purified D-Trp HCl (+) | Endotoxin (-) Bound to Resin}", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges input:f0 -> output:f0 [label="Flows Through"]; input:f1 -> column:p1 [label="Binds"]; } } Caption: Mechanism of endotoxin removal by AEX chromatography.

Experimental Protocol: Endotoxin Removal using AEX

  • Resin Selection: Choose a strong anion-exchanger (e.g., a quaternary ammonium-based resin).

  • Column Preparation: Pack the column and sanitize with 0.5-1.0 M NaOH, followed by a flush with endotoxin-free water and equilibration with endotoxin-free binding buffer (e.g., 20 mM Tris, pH 8.0, adjusted for optimal D-Trp HCl stability and charge). Crucially, the buffer pH must be above the pI of Tryptophan (~5.89) to ensure the endotoxin is negatively charged and below the pKa of the resin's functional groups.

  • Sample Preparation: Adjust the pH and conductivity of your D-Trp HCl solution to match the binding buffer.

  • Loading & Collection: Load the sample onto the column. Since the positively charged D-Trp HCl will not bind to the positively charged resin, it will be collected in the flow-through fraction.[2][10][17]

  • Wash: Wash the column with several column volumes of binding buffer to ensure complete elution of the D-Trp HCl.

  • Elution & Regeneration (for endotoxin quantification/column reuse): Elute the bound endotoxins with a high salt buffer (e.g., 1-2 M NaCl) and regenerate the column with NaOH.

  • Analysis: Test the flow-through and wash fractions for endotoxin levels and D-Trp HCl concentration.

Troubleshooting Anion-Exchange Chromatography

  • Q: Endotoxins are detected in my flow-through fraction. What went wrong?

    • A: This is known as "breakthrough" and can occur if:

      • The column was overloaded: You exceeded the endotoxin binding capacity of the resin. Run a smaller sample volume or use a larger column.

      • The flow rate was too high: This reduces the contact time between the endotoxins and the resin.[18] Decrease the flow rate.

      • Incorrect Buffer Conditions: If the pH is too low (<2), endotoxins may lose their negative charge. If the ionic strength (salt concentration) is too high, it can shield the charges and prevent binding.[18]

  • Q: I am losing D-Trp HCl product on the column. Why?

    • A: While unlikely, some non-specific hydrophobic interactions between the tryptophan's indole ring and the resin backbone can occur. Ensure your buffer pH is correctly adjusted to maintain a net positive charge on the D-Trp HCl. If loss persists, consider adding a low concentration of a mild non-ionic detergent to the buffer, but this will require subsequent removal.

Section 4: Validation and Quality Control

Q: How do I validate that my endotoxin removal process is effective and not interfering with the final measurement?

A: Validation is a multi-step process centered around the Limulus Amebocyte Lysate (LAL) test , which is the industry standard for endotoxin detection.[19][20]

  • Initial Contamination Level: First, measure the endotoxin level in your starting D-Trp HCl solution.

  • Post-Processing Level: Measure the endotoxin level in your final, purified product.

  • Inhibition/Enhancement Testing: This is the most critical validation step. The LAL assay can be inhibited or enhanced by the sample matrix itself.[4][21]

    • To test this, you run the LAL assay on your purified D-Trp HCl solution that has been spiked with a known amount of endotoxin standard.

    • Inhibition occurs if you recover significantly less endotoxin than the known spike amount. This gives a false negative and is a serious safety concern.[21]

    • Enhancement occurs if you recover significantly more endotoxin than the spike amount, leading to a false positive.[21]

    • According to USP/EP guidelines, the recovery of the spiked endotoxin must be within 50-200%. If your sample shows inhibition or enhancement, it must be diluted with endotoxin-free water until the interference is removed.[21] This maximum valid dilution (MVD) must be calculated to ensure the test is still sensitive enough to detect the endotoxin limit for your product.[4]

References

  • Removing endotoxin from biopharmaceutical solutions. Pharmaceutical Technology. [Link]

  • Removal of endotoxins by affinity sorbents. PubMed. [Link]

  • Synthesis and application of a novel ligand for affinity chromatography based removal of endotoxin from antibodies. PubMed. [Link]

  • Removal of Endotoxin from Protein in Pharmaceutical Processes. IVT Network. (2016-07-29). [Link]

  • Endotoxin Filtration. Global Filter. [Link]

  • Controlling Endotoxins Contamination during Pharmaceutical Production. YouTube. (2023-05-30). [Link]

  • Preparation of Polymyxin B-Functionalized Cryogels for Efficient Endotoxin Removal from Protein Solutions. MDPI. [Link]

  • Endotoxin Removal Methods, Steps, and More. Sino Biological. [Link]

  • Anti-endotoxin Properties of Polymyxin B-immobilized Fibers. PubMed Central (PMC). [Link]

  • Practical Guide: Selecting the Optimal Resins for Endotoxin Depletion in Process Purification. Bio-Rad. [Link]

  • Why Ultrafiltration Is Critical for Endotoxin Removal. Manufacturing-Journal. [Link]

  • Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. IVT Network. [Link]

  • Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors. European Pharmaceutical Review. (2021-08-26). [Link]

  • Cobetter Activated Carbon Depth Filter to Remove Endotoxins. Cobetter. (2025-02-21). [Link]

  • Simultaneous determination of L-tryptophan impurities in meat products. PubMed. [Link]

  • d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. MDPI. (2019-03-22). [Link]

  • Ultrasonic-assisted activated carbon separation removing bacterial endotoxin from salvia miltiorrhizae injection. PubMed Central (PMC). (2024-01-24). [Link]

  • Endotoxin Detection Methods for Pharmaceuticals, CGTs, and Medical Devices. rapidmicrobiology. [Link]

  • Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed Central (PMC). (2021-06-09). [Link]

  • The Detection of Endotoxins via The LAL Test, The Chromogenic Method. FUJIFILM Wako Chemicals U.S.A. Corporation. (2014-12-16). [Link]

  • Stability of Tryptophan in Parenteral Amino Acid Solutions. ResearchGate. [Link]

  • Interfering factors in the LAL test. FUJIFILM Wako Chemicals U.S.A. Corporation. (2015-07-28). [Link]

  • The effect of activated carbon treatment on endotoxin removal. ResearchGate. [Link]

  • Detection and removal of endotoxin in nanomaterial preparations. DiVA portal. [Link]

  • The LAL assay: a living fossil exploited to detect bacterial contamination. BMG LABTECH. (2022-03-09). [Link]

  • LAL Update Vol 22_No3. Associates of Cape Cod, Inc. [Link]

Sources

Validation & Comparative

Comparative Guide: D-Tryptophan Hydrochloride vs. D-Tryptophan Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between D-Tryptophan Hydrochloride and D-Tryptophan Free Base, structured for researchers and process chemists.

Executive Summary: The Application Verdict

The choice between D-Tryptophan Hydrochloride (HCl) and D-Tryptophan Free Base is rarely a matter of preference but rather a dictate of the specific chemical environment required by your application.

  • Select D-Tryptophan HCl for aqueous solubility and long-term storage stability . It is the preferred starting material for esterification (e.g., Tadalafil synthesis precursors) because the acid salt protects the amine from oxidation and facilitates dissolution in polar solvents.

  • Select D-Tryptophan Free Base for organic phase reactions where exogenous chloride ions are detrimental, or when targeting specific isoelectric focusing applications. It is the zwitterionic form, exhibiting poor water solubility but offering a "clean slate" for reactions requiring non-acidic conditions.

Technical Specifications: Head-to-Head Comparison

The following data aggregates physicochemical properties critical for process design.

FeatureD-Tryptophan Free BaseD-Tryptophan Hydrochloride
CAS Number 153-94-622839-16-3
Molecular Formula C₁₁H₁₂N₂O₂C₁₁H₁₂N₂O₂ · HCl
Molecular Weight 204.23 g/mol 240.69 g/mol
Physical Form White to slightly yellow crystalline powderWhite crystalline powder
Solubility (Water) Low (~10-15 g/L at 25°C)High (>100 g/L at 25°C)
pH (1% Solution) 5.5 – 7.0 (Neutral/Zwitterionic)2.0 – 3.0 (Acidic)
Melting Point ~289–290°C (Decomposes)~230–240°C (Decomposes)
Hygroscopicity LowModerate to High (Requires desiccation)
Primary Utility Cell culture, organic synthesis (neutral)API synthesis intermediates, aqueous buffers
Deep Dive: Solubility & Mechanistic Behavior

The functional difference lies in the protonation state of the


-amino group.
3.1 The Solubility "U" Curve

D-Tryptophan follows a classic U-shaped solubility profile relative to pH.[1]

  • Free Base (pH ~5.9): At its isoelectric point (pI), the molecule exists as a zwitterion (

    
    ). The crystal lattice energy is maximized due to strong intermolecular ionic interactions, making it difficult to solvate in water.
    
  • HCl Salt (pH < 3): The addition of HCl protonates the carboxyl group (

    
    ) while keeping the amine protonated (
    
    
    
    ). This disrupts the zwitterionic lattice and introduces a chloride counterion, drastically increasing solvation enthalpy in water.
3.2 Visualization: Protonation States

Trp_States HCl_State Cationic Form (HCl Salt) Soluble (pH < 2) Zwitter_State Zwitterionic Form (Free Base) Insoluble (pI ~5.89) (pH 4-8) HCl_State->Zwitter_State Add Base (OH-) Zwitter_State->HCl_State Add Acid (H+) Anionic_State Anionic Form (Basic Salt) Soluble (pH > 10) Zwitter_State->Anionic_State Add Base (OH-)

Figure 1: pH-dependent protonation states of D-Tryptophan determining solubility.

Application Guide
4.1 Pharmaceutical Synthesis: The Tadalafil Pathway

In the synthesis of PDE5 inhibitors like Tadalafil (Cialis), stereochemistry is paramount.[2] The (6R, 12aR) configuration is derived directly from D-Tryptophan .[3]

  • Preferred Form: D-Tryptophan Methyl Ester HCl .

  • Reasoning: The synthesis typically begins with the esterification of D-Tryptophan. Using D-Trp HCl (or converting D-Trp Free Base to the HCl salt in situ with thionyl chloride/methanol) is standard because the HCl salt prevents the amine from reacting prematurely and stabilizes the methyl ester against hydrolysis.

  • Workflow:

    • Start: D-Tryptophan (Free Base or HCl) + Methanol +

      
      
      
      
      
      D-Trp-OMe·HCl .
    • Pictet-Spengler: D-Trp-OMe·HCl + Piperonylaldehyde

      
       Tetrahydro-
      
      
      
      -carboline intermediate.
    • Cyclization: Reaction with chloroacetyl chloride and methylamine yields Tadalafil.

4.2 Peptide Synthesis (Fmoc/Boc Chemistry)
  • Free Base Utility: If you are synthesizing your own protected building blocks (e.g., Fmoc-D-Trp-OH), start with the Free Base . The protection reaction (Schotten-Baumann conditions) requires a basic pH. Starting with the HCl salt consumes extra equivalents of base (like

    
    ) to neutralize the salt before the reaction can proceed, generating unnecessary salt waste.
    
  • HCl Utility: For solution-phase peptide coupling where the amino acid is the C-terminal component, the HCl salt is often used to ensure the amine remains protonated and unreactive until the specific coupling moment (activated by DIPEA/TEA).

Experimental Protocols
Protocol A: Conversion of D-Trp HCl to D-Trp Free Base (Isoelectric Precipitation)

Use this when you have the stable salt but require the neutral form for a specific organic reaction.

Reagents:

  • D-Tryptophan HCl

  • 1M NaOH (Sodium Hydroxide)

  • Deionized Water

  • Ethanol (cold)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of D-Tryptophan HCl in 100 mL of deionized water. The solution will be clear and acidic (pH ~2).

  • Neutralization: Under constant stirring, slowly add 1M NaOH dropwise. Monitor pH continuously.

  • Precipitation: As the pH approaches 5.5–6.0 (the isoelectric point), a thick white precipitate will form. This is the zwitterionic Free Base.

  • Equilibration: Stir for 30 minutes at room temperature to ensure complete conversion.

  • Filtration: Filter the solid using a sintered glass funnel (vacuum filtration).

  • Washing: Wash the cake twice with 20 mL of ice-cold water to remove NaCl byproducts. Follow with a 20 mL wash of cold ethanol to facilitate drying.

  • Drying: Dry in a vacuum oven at 40°C overnight.

    • Validation: Check melting point (should be ~289°C dec) and absence of chloride (silver nitrate test on filtrate).

Protocol B: Solubility Validation Assay

Use this to verify the quality of your raw material.

Workflow Diagram:

Solubility_Assay Start Start: 1g Sample Solvent_Choice Select Solvent System Start->Solvent_Choice Water_Test Add 10mL Water (pH 7) Solvent_Choice->Water_Test Acid_Test Add 10mL 1M HCl Solvent_Choice->Acid_Test Result_FreeBase Free Base Behavior: Cloudy/Insoluble in Water Clear in HCl Water_Test->Result_FreeBase If Insoluble Result_HCl HCl Salt Behavior: Clear/Soluble in Water Clear in HCl Water_Test->Result_HCl If Soluble Acid_Test->Result_FreeBase Soluble Acid_Test->Result_HCl Soluble

Figure 2: Rapid decision tree for identifying D-Trp form based on solubility.

Storage & Handling
  • D-Tryptophan HCl:

    • Risk: Hygroscopic. It will absorb atmospheric moisture, leading to clumping and hydrolysis risks over years.

    • Storage: Store in a tightly sealed container with desiccant packs (silica gel). Keep at room temperature (15-25°C).

  • D-Tryptophan Free Base:

    • Risk: Oxidation. The indole ring is susceptible to oxidation (browning) upon exposure to light and air over time.

    • Storage: Store in amber bottles (light-protected). While less hygroscopic, it should still be kept dry.

References
  • Solubility & pH Profile: Liu, X. et al. (2023).[1] "Measurement and Correlation of Solubility of L-Tryptophan in Aqueous Solutions with a Wide Range of pH". Journal of Solution Chemistry. (Note: D- and L- enantiomers share identical physicochemical solubility profiles).

  • Tadalafil Synthesis: Hida, T. et al. (2025).[2][4] "Synthesis of tadalafil (Cialis) from L-tryptophan". ResearchGate.[5][6] (Demonstrates the critical role of the tryptophan ester intermediate).

  • Peptide Synthesis Methodology: Merrifield, R.B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society.

  • Physical Properties: ChemicalBook. "DL-Tryptophan Product Properties".

Sources

specific optical rotation standards for D-Tryptophan hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the specific optical rotation (


) standards for D-Tryptophan hydrochloride and its related forms. It addresses the critical "sign inversion" phenomenon dependent on solvent pH, which is a common source of error in chiral purity analysis.

Part 1: Executive Technical Summary

D-Tryptophan Hydrochloride (or D-Tryptophan measured in hydrochloric acid) exhibits a distinct optical behavior compared to its free base form in water.[1][2] While D-Tryptophan (free base) is dextrorotatory (+) in neutral water, it becomes levorotatory (-) when protonated in acidic conditions (e.g., HCl).

Failure to distinguish between the salt form (D-Trp·HCl) and the solvent condition (D-Trp dissolved in HCl) can lead to false "out-of-spec" results.

Parameter D-Tryptophan (Free Base) D-Tryptophan (in Acid/HCl) D-Trp Methyl Ester HCl
Primary Standard USP / AJI (Inferred from L-isomer)In-House / Supplier SpecsCommercial CoA
Solvent Water (

)
1M or 0.5M HClMethanol (

)
Specific Rotation

+29.0° to +33.0° -2.0° to -3.0° (Approx)-17.0° to -22.0°
Molecular Species Zwitterion (

)
Cation (

)
Ester Salt

Part 2: Comparative Standards Guide

The following table synthesizes specifications from major pharmacopeial logic (USP/EP inferred) and commercial certificates of analysis (CoA) for high-purity reagents.

Table 1: Optical Rotation Standards by Form & Solvent
Specification SourceChemical FormCAS NumberSolventConc. (

)
Specific Rotation (

)
TCI / Sigma D-Tryptophan (Free Base)153-94-6Water1.0 g/100mL+29.0° to +33.0°
USP (Inferred) *D-Tryptophan (Free Base)153-94-6Water1.0 g/100mL+30.5° to +32.5°
Experimental D-Tryptophan (Free Base)153-94-60.5 M HCl1.0 g/100mL-2.4° to -2.8°
Commercial D-Trp Methyl Ester HCl14907-27-8Methanol5.0 g/100mL-17.0° to -22.0°
Commercial D-Trp Methyl Ester HCl14907-27-8Water1.0 g/100mL+10.0° to +14.0°

*Note: USP monographs typically exist for L-Tryptophan (


). For D-Tryptophan, the standard is the inverse (positive) value of the L-isomer.

Part 3: Technical Analysis of Variables

The pH-Dependent Sign Switch

Tryptophan is an amino acid with an indole side chain. The optical rotation is highly sensitive to the protonation state of the amino and carboxyl groups.

  • In Water (pH ~6): The molecule exists as a zwitterion (

    
    ). The net rotation is positive (+) .
    
  • In HCl (pH < 1): The carboxyl group is protonated (

    
    ). This structural change in the chiral center's environment causes the rotation to shift to slightly negative (-) .
    
  • Risk: If you dissolve D-Tryptophan HCl salt in water, the solution will be acidic (due to the HCl counterion). You may observe a rotation near

    
     or slightly negative, which can be confused with a racemic mixture if you were expecting the +31° value of the free base.
    
Concentration Effects

Specific rotation is defined as


. However, for amino acids, the relationship is not perfectly linear at high concentrations due to intermolecular interactions (stacking of indole rings).
  • Recommendation: Strictly adhere to

    
     (1  g/100  mL) for free base and 
    
    
    
    for methyl esters if following supplier protocols.

Part 4: Validated Experimental Protocol

This protocol ensures self-validating accuracy by verifying the solvent system before measurement.

Workflow Diagram (Graphviz)

G Start Start: D-Trp Sample Analysis Identify Step 1: Identify Chemical Form (Free Base vs. HCl Salt vs. Ester) Start->Identify SolventSelect Step 2: Select Solvent System Identify->SolventSelect WaterPath Solvent: Water (Neutral) Target: Free Base SolventSelect->WaterPath Standard QC AcidPath Solvent: 1M HCl Target: Salt/Acidic Form SolventSelect->AcidPath Solubility Issues Measure Step 3: Measure Optical Rotation (589 nm, 20°C, 100mm cell) WaterPath->Measure AcidPath->Measure ResultCheck Step 4: Analyze Result Sign Measure->ResultCheck PosResult Result: (+) Positive Rotation (Expected for Free Base in Water) ResultCheck->PosResult If Solvent = Water NegResult Result: (-) Negative Rotation (Expected for Acidic Solution) ResultCheck->NegResult If Solvent = HCl Validation Validation: Check pH of solution. Acidic pH confirms (-) rotation. NegResult->Validation

Caption: Decision logic for D-Tryptophan optical rotation measurement. Note the divergence in expected sign based on solvent selection.

Step-by-Step Methodology
  • Preparation:

    • Dry the sample at 105°C for 3 hours to remove moisture (Loss on Drying < 0.2%).[3]

    • Weigh accurately 1.00 g of D-Tryptophan.

  • Dissolution:

    • Method A (Standard): Dissolve in distilled water to make exactly 100 mL. Warm slightly if necessary, but cool to 20°C before final volume adjustment.

    • Method B (Acidic): If testing the HCl salt or if solubility is poor, dissolve in 1M HCl to make 100 mL.

  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill the 100 mm (1 dm) polarimeter tube, ensuring no bubbles.

    • Measure at 589 nm (Sodium D-line) at 20°C ± 0.5°C.

  • Calculation:

    • Where

      
       is path length in dm (usually 1) and 
      
      
      
      is concentration in g/100mL.

Part 5: Troubleshooting & Interferences

  • Racemization: Tryptophan is relatively stable, but prolonged heating in strong acid can cause degradation. Avoid boiling.

  • Contamination (L-Isomer): The presence of L-Tryptophan will lower the specific rotation.

    • Example: If your D-Trp sample reads +15° in water (instead of +31°), it likely contains ~25% L-Tryptophan (racemic mixture reads 0°).

  • Moisture: Tryptophan is hygroscopic. Failure to dry the sample will result in a lower calculated specific rotation because the weighed mass includes water weight.

References

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: D-Tryptophan (CAS 153-94-6). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9060, D-Tryptophan. Retrieved from

  • Sigma-Aldrich. (2024).[4] Certificate of Analysis: D-Tryptophan (Product T9753). Retrieved from

  • Ajinomoto Amino Science. (2024). L-Tryptophan Monograph (Reference for enantiomeric standards). Retrieved from

  • European Pharmacopoeia (Ph. Eur.). (2024).[5] General Chapter 2.2.7 Optical Rotation. (Methodology reference).

Sources

A Researcher's Guide to Determining the Enantiomeric Excess of D-Tryptophan Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like D-Tryptophan hydrochloride is a critical step in ensuring product quality, efficacy, and safety. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into the principles, practical application, and relative performance of each method.

The pharmacological activity of enantiomers can vary significantly, making the accurate quantification of their relative amounts essential. This guide will delve into the established chromatographic and electrophoretic methods, providing the necessary details to select and implement the most suitable technique for your specific analytical needs.

The Foundational Techniques: A Comparative Overview

The determination of enantiomeric excess for D-Tryptophan hydrochloride predominantly relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). Each method offers a unique set of advantages and is suited to different analytical challenges.

Method Principle Key Advantages Common Challenges
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.Wide applicability, direct analysis of underivatized samples possible, robust and reproducible.Can have long run times, high cost of chiral columns.[1]
Chiral GC Separation of volatile derivatives of enantiomers on a chiral stationary phase.High resolution and sensitivity.Requires derivatization to increase volatility, which adds a sample preparation step.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.High separation efficiency, low sample and reagent consumption, rapid analysis times.[2][3]Can be less robust than HPLC, sensitivity can be lower without specialized detectors.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separation due to its versatility and the commercial availability of a wide array of chiral stationary phases (CSPs).

Principle of Separation: The separation of D- and L-tryptophan is achieved through the formation of transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for the two enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.[4] These CSPs possess ionic groups and are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds like tryptophan.[4] A notable characteristic of these columns is that the D-enantiomer is typically more strongly retained than the L-enantiomer.[4]

Experimental Protocol: Direct Separation on a Chirobiotic T Column

This protocol outlines a direct method for the separation of D- and L-Tryptophan without derivatization.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[4][5]

  • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).[4] The organic modifier concentration can be optimized to improve enantioselectivity.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25 °C.[4]

  • Detection: UV at 254 nm or 280 nm.

  • Sample Preparation: Dissolve D-Tryptophan hydrochloride in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample D-Tryptophan HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Sample Column Chiral Column (e.g., Chirobiotic T) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis of D-Tryptophan.

Indirect HPLC Method: An alternative to using a chiral column is the pre-column derivatization of the tryptophan enantiomers with a chiral derivatizing agent to form diastereomers.[4][6] These diastereomers can then be separated on a standard achiral reversed-phase column.[4] Reagents like o-phthaldialdehyde (OPA) in combination with a chiral thiol are commonly used for this purpose.[6] While this method avoids the cost of a chiral column, it introduces an additional sample preparation step and the potential for impurities.[4]

Chiral Capillary Electrophoresis (CE)

Chiral CE has emerged as a powerful technique for enantiomeric separations, offering high efficiency and rapid analysis times.

Principle of Separation: In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers of tryptophan interact differently with this selector, leading to different electrophoretic mobilities and, consequently, their separation. Cyclodextrins are widely used as chiral selectors for amino acids in CE.[7] The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.

Experimental Protocol: Chiral CE with a Cyclodextrin Selector

This protocol provides a starting point for the enantioseparation of D- and L-Tryptophan using CE.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a neutral cyclodextrin (e.g., 30 mM α-cyclodextrin).[7][8] The concentration of the cyclodextrin is a critical parameter affecting resolution.[7]

  • Applied Voltage: 15-25 kV.[3][8]

  • Temperature: 25 °C.[8]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at 206 nm or 214 nm. For enhanced sensitivity, laser-induced fluorescence detection can be employed.[2]

  • Sample Preparation: Dissolve D-Tryptophan hydrochloride in water or the BGE to a concentration of approximately 0.5-1 mg/mL.

Workflow for Chiral CE Analysis

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_data Data Analysis Sample D-Tryptophan HCl Dissolve Dissolve Sample Sample->Dissolve BGE Prepare BGE with Chiral Selector Capillary Fill Capillary with BGE BGE->Capillary Injection Inject Sample Dissolve->Injection Capillary->Injection Separation Apply Voltage (Separation) Injection->Separation Detector UV Detector Separation->Detector Electropherogram Electropherogram Detector->Electropherogram Generate Signal Integration Peak Integration Electropherogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for Chiral CE Analysis of D-Tryptophan.

Recent advancements in CE include the use of novel chiral selectors like chiral ionic liquids and the development of microchip CE, which can achieve baseline separation of tryptophan enantiomers in under 65 seconds.[2][3]

Other Noteworthy Techniques

While HPLC and CE are the most common methods, other techniques have been developed for the chiral analysis of tryptophan.

  • Fluorescence Spectroscopy: This method utilizes the interaction between tryptophan enantiomers and a chiral selector, such as bovine serum albumin, to induce changes in fluorescence spectra.[9][10] By combining spectroscopic data with chemometric methods like partial least squares (PLS), the enantiomeric composition can be determined at trace levels.[9]

  • Colorimetric Methods: These novel approaches use unmodified gold or silver nanoparticles as colorimetric probes.[5][11] The differential interaction of the nanoparticles with D- and L-tryptophan leads to a visually perceptible color change, allowing for a simple and rapid estimation of enantiomeric excess.[5][11] For instance, with gold nanoparticles, the presence of D-Tryptophan can cause a red-to-blue color change, while L-Tryptophan does not induce this change.[11]

Method Validation and Data Interpretation

Regardless of the chosen technique, proper method validation is crucial for ensuring the accuracy and reliability of the results. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram or electropherogram using the following formula:

ee (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Where AreaD and AreaL are the peak areas of the D- and L-tryptophan enantiomers, respectively.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for determining the enantiomeric excess of D-Tryptophan hydrochloride depends on several factors, including the specific requirements of the analysis, available instrumentation, and desired throughput.

  • For routine quality control and applications requiring high robustness, Chiral HPLC is often the preferred method due to its well-established protocols and reproducibility.

  • When high separation efficiency and rapid analysis are paramount, Chiral CE offers a compelling alternative, especially with modern instrumentation.

  • For high-throughput screening or situations where a rapid, qualitative assessment is needed, colorimetric methods based on nanoparticles present an innovative and straightforward approach.

By understanding the principles and practical considerations of each technique presented in this guide, researchers can confidently select and implement the optimal method to ensure the chiral purity of their D-Tryptophan hydrochloride samples.

References

  • Determination of enantiomeric composition of tryptophan by using fluorescence spectroscopy combined with backward interval partial least squares. Analytical Methods. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]

  • Determination of Enantiomeric Composition of Tryptophan by Fluorescence Spectroscopy Combined with Principal Component Regression. Semantic Scholar. Available at: [Link]

  • Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. National Institutes of Health. Available at: [Link]

  • Enantioseparation condition of D,L-tryptophan using ligand exchange chromatography. NOPR. Available at: [Link]

  • Enantiomeric separation of tryptophan by open-tubular microchip capillary electrophoresis using polydopamine/gold nanoparticles conjugated DNA as stationary phase. Analytical Methods. Available at: [Link]

  • Chiral separation of tryptophan by particleloaded CEC. Conditions: stationary phase. ResearchGate. Available at: [Link]

  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. Available at: [Link]

  • Separation and determination of the tryptophan enantiomers. ResearchGate. Available at: [Link]

  • Colorimetric chiral discrimination and determination of enantiometric excess of D/L-tryptophan using silver nanoparticles. ResearchGate. Available at: [Link]

  • Visual chiral recognition of tryptophan enantiomers using unmodified gold nanoparticles as colorimetric probes. PubMed. Available at: [Link]

  • Enantiomeric Separation of D,L-Tryptophan by Capillary Electrophoresis with neutral Cyclodextrins. ResearchGate. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of D-Tryptophan Hydrochloride Assays for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. This is particularly true for chiral molecules like D-Tryptophan hydrochloride, where the stereochemistry is critical to its pharmacological profile. This guide provides an in-depth comparison of analytical methodologies for the assay of D-Tryptophan hydrochloride, grounded in established pharmacopeial principles and modern analytical practices. We will delve into the causality behind experimental choices, offering a self-validating framework for robust and reliable analytical procedures.

The Analytical Imperative: Why Method Validation for D-Tryptophan Hydrochloride Matters

D-Tryptophan, the dextrorotatory enantiomer of tryptophan, has distinct biological roles and potential therapeutic applications. Its hydrochloride salt is often used in pharmaceutical formulations. Ensuring the quality of D-Tryptophan hydrochloride active pharmaceutical ingredient (API) and finished products requires analytical methods that are not only accurate and precise but also specific to the D-enantiomer, capable of detecting and quantifying the L-enantiomer as a chiral impurity. The validation of these methods is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), and is guided by documents such as the International Council for Harmonisation (ICH) Q2(R1) guideline on "Validation of Analytical Procedures".

This guide will compare and contrast the primary analytical techniques for the assay and enantiomeric purity of D-Tryptophan hydrochloride:

  • Pharmacopeial Titration Methods: Often considered the "gold standard" for assay, these methods are robust and based on fundamental chemical principles.

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of modern pharmaceutical analysis for enantiomeric purity and often for the primary assay.

  • UV-Vis Spectrophotometry: A simpler, more accessible technique that can be suitable for quantitative analysis under specific conditions.

Foundational Framework: Regulatory and Pharmacopeial Context

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. The principles are laid out in key international guidelines:

  • ICH Q2(R1): This guideline details the validation parameters required for various analytical methods, including accuracy, precision, specificity, linearity, range, and robustness.

  • United States Pharmacopeia (USP): The USP provides general chapters on method validation, such as <1225> Validation of Compendial Procedures, and specific monographs for substances. While a monograph for D-Tryptophan hydrochloride is not as readily available as for its L-counterpart, the principles outlined in the L-Tryptophan monograph can be adapted.[1]

  • European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP): Similar to the USP, these pharmacopoeias provide the legal and scientific standards for drug quality in their respective regions.

The core validation characteristics that will be explored for each method are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For D-Tryptophan hydrochloride, this critically includes its enantiomer, L-Tryptophan.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: The Compendial Classic - Non-Aqueous Titration for Assay

The assay of amine hydrochlorides is a classic application of non-aqueous acid-base titration. The USP monograph for L-Tryptophan specifies a potentiometric titration with perchloric acid in a mixture of formic acid and glacial acetic acid.[1] This method is based on the principle that the basic nitrogen of the amino acid can be protonated by a strong acid in a non-aqueous medium.

Causality of Experimental Choices:

  • Non-Aqueous Solvent: Water is a weak base and would compete with the weakly basic tryptophan for the titrant, leading to an indistinct endpoint. A mixture of glacial acetic acid and formic acid provides a suitable non-aqueous environment. Acetic acid is a very weak acid and does not interfere with the titration, while formic acid helps to dissolve the tryptophan.

  • Perchloric Acid Titrant: Perchloric acid is a very strong acid in non-aqueous media, providing a sharp and clear endpoint.

  • Potentiometric Endpoint Detection: The change in potential is monitored as the titrant is added. This is more objective and precise than using a colorimetric indicator, especially for weakly basic compounds.

Experimental Protocol: Non-Aqueous Titration of D-Tryptophan Hydrochloride

Objective: To determine the purity (assay) of a D-Tryptophan hydrochloride sample.

Materials:

  • D-Tryptophan Hydrochloride Reference Standard

  • Perchloric acid, 0.1 N in glacial acetic acid (standardized)

  • Glacial Acetic Acid, HPLC grade

  • Formic Acid, 98-100%

  • Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)

Procedure:

  • Titrant Standardization: Accurately weigh about 500 mg of primary standard potassium hydrogen phthalate (previously dried at 120°C for 2 hours), and dissolve it in 50 mL of glacial acetic acid. Titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically. Perform a blank determination and make any necessary corrections.

  • Sample Preparation: Accurately weigh approximately 200 mg of D-Tryptophan hydrochloride into a 125-mL flask.

  • Dissolution: Add 3 mL of formic acid and 50 mL of glacial acetic acid to dissolve the sample. Gentle warming may be necessary.

  • Titration: Titrate the solution with standardized 0.1 N perchloric acid, recording the potential as a function of the titrant volume. Determine the endpoint from the inflection point of the titration curve.

  • Blank Determination: Perform a blank titration with the same volumes of formic acid and glacial acetic acid and subtract the volume of titrant consumed by the blank from the volume consumed by the sample.

  • Calculation: Calculate the percentage purity of D-Tryptophan hydrochloride. Each mL of 0.1 N perchloric acid is equivalent to 24.07 mg of C₁₁H₁₂N₂O₂·HCl.

Validation Data for Non-Aqueous Titration:
Validation ParameterTypical Acceptance CriteriaExpected Performance for D-Tryptophan HCl Assay
Specificity The method should be able to quantify the analyte in the presence of impurities and degradation products.Generally considered specific for the total amine content. It will not distinguish between D- and L-tryptophan. Therefore, it must be used in conjunction with a test for enantiomeric purity.
Linearity R² ≥ 0.99Typically demonstrated by analyzing samples at different concentrations (e.g., 80%, 100%, 120% of the nominal concentration). A linear relationship between the weight of the sample and the volume of titrant consumed is expected.
Accuracy 98.0% to 102.0% recovery of the reference standard.Determined by assaying a known amount of D-Tryptophan hydrochloride reference standard.
Precision (Repeatability) RSD ≤ 1.0% for multiple preparations.Assessed by performing the assay on at least six independent preparations of the same homogeneous sample.
Intermediate Precision RSD ≤ 2.0% when performed by different analysts, on different days, with different equipment.Confirms the ruggedness of the method within a laboratory.
Robustness The results should not be significantly affected by small variations in method parameters.Parameters to vary include the volume of the solvent, the temperature, and the rate of titrant addition.

Method 2: The Modern Standard - Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the undisputed method of choice for determining the enantiomeric purity of chiral compounds. It can also be validated as a primary assay method. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): A variety of CSPs are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based columns being common for amino acid separations. The choice of CSP is critical and often requires screening to find a suitable column that provides adequate resolution between the D- and L-enantiomers.

  • Mobile Phase: The mobile phase composition (e.g., a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) is optimized to achieve the best separation. The pH of the aqueous phase can significantly impact the retention and resolution of amino acids.

  • UV Detection: Tryptophan has a strong UV chromophore (the indole ring), making UV detection a sensitive and reliable method for quantification. The detection wavelength is typically set at the absorption maximum of tryptophan (around 280 nm).

Experimental Protocol: Chiral HPLC for Assay and Enantiomeric Purity

Objective: To determine the assay and the enantiomeric purity of a D-Tryptophan hydrochloride sample.

Materials:

  • D-Tryptophan Hydrochloride Reference Standard

  • L-Tryptophan Reference Standard

  • Chiral HPLC column (e.g., a polysaccharide-based CSP)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ammonium acetate or other suitable buffer salts, HPLC grade

  • Water, HPLC grade

  • Formic acid or acetic acid for pH adjustment

Chromatographic Conditions (Example):

  • Column: Chiralpak® IA (or a similar polysaccharide-based column)

  • Mobile Phase: A mixture of acetonitrile and 0.1% aqueous formic acid (e.g., 80:20 v/v). The exact ratio should be optimized for the specific column and separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Assay Standard: Accurately weigh and dissolve an appropriate amount of D-Tryptophan hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

    • Enantiomeric Purity Standard (System Suitability): Prepare a solution containing both D- and L-Tryptophan (e.g., 0.1 mg/mL of D-Tryptophan and a small, known amount of L-Tryptophan, such as 0.1% or 1 µg/mL). This solution is used to verify the resolution between the two enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the D-Tryptophan hydrochloride sample in the mobile phase to obtain a concentration similar to the assay standard.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculations:

    • Assay: Compare the peak area of D-Tryptophan in the sample chromatogram to the peak area of D-Tryptophan in the standard chromatogram to calculate the assay value.

    • Enantiomeric Purity: Calculate the percentage of the L-enantiomer in the sample by dividing the peak area of L-Tryptophan by the sum of the peak areas of both D- and L-Tryptophan and multiplying by 100.

Validation Data for Chiral HPLC:
Validation ParameterTypical Acceptance CriteriaExpected Performance for D-Tryptophan HCl
Specificity The method must resolve the D- and L-enantiomers from each other and from any potential impurities or degradation products. Resolution (Rs) between the enantiomer peaks should be ≥ 1.5.Achievable with an appropriate chiral column and optimized mobile phase. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.
Linearity R² ≥ 0.99 for both the assay and the enantiomeric impurity.Demonstrated over a range of concentrations (e.g., 50-150% of the assay concentration and from the limit of quantitation (LOQ) to 150% of the specification limit for the L-enantiomer).
Accuracy 98.0% to 102.0% recovery for the assay. For the enantiomeric impurity, recovery should be determined at different levels (e.g., 50%, 100%, and 150% of the specification limit).Assessed by spiking the sample with known amounts of the D- and L-enantiomers.
Precision (Repeatability) RSD ≤ 1.0% for the assay; RSD ≤ 10% for the enantiomeric impurity at the specification limit.Determined from multiple injections of the same sample.
Limit of Quantitation (LOQ) The lowest concentration of the L-enantiomer that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio is typically ≥ 10.Crucial for accurately determining the enantiomeric purity.
Robustness The method's performance should not be significantly affected by small, deliberate changes in chromatographic parameters.Parameters to vary include mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and detection wavelength (±2 nm).

Method 3: A Simpler Alternative - UV-Vis Spectrophotometry for Assay

UV-Vis spectrophotometry is a straightforward and rapid technique that can be used for the quantitative assay of D-Tryptophan hydrochloride, provided that its limitations are understood and addressed. The method relies on the inherent UV absorbance of the tryptophan molecule.

Causality of Experimental Choices:

  • Solvent: A solvent that does not absorb in the UV region of interest and in which the analyte is stable is chosen. Dilute hydrochloric acid is a common choice as it ensures the tryptophan is in a protonated and stable form.

  • Wavelength of Maximum Absorbance (λmax): The absorbance is measured at the λmax of tryptophan (around 280 nm) to ensure maximum sensitivity and to minimize the impact of minor wavelength inaccuracies.

Experimental Protocol: UV-Vis Spectrophotometric Assay

Objective: To determine the purity (assay) of a D-Tryptophan hydrochloride sample.

Materials:

  • D-Tryptophan Hydrochloride Reference Standard

  • Hydrochloric Acid, 0.1 N

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of D-Tryptophan hydrochloride reference standard in 0.1 N hydrochloric acid to obtain a known concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 to 0.8 AU).

  • Sample Preparation: Accurately weigh and dissolve the D-Tryptophan hydrochloride sample in 0.1 N hydrochloric acid to obtain a concentration similar to the standard solution.

  • Spectrophotometric Measurement:

    • Record the UV spectrum of the standard solution from 200 to 400 nm to determine the λmax.

    • Measure the absorbance of the standard and sample solutions at the determined λmax, using 0.1 N hydrochloric acid as the blank.

  • Calculation: Calculate the concentration of D-Tryptophan hydrochloride in the sample by comparing its absorbance to that of the standard solution.

Validation Data for UV-Vis Spectrophotometry:
Validation ParameterTypical Acceptance CriteriaExpected Performance for D-Tryptophan HCl Assay
Specificity The method is highly susceptible to interference from any other components that absorb at the same wavelength.This is a significant limitation. The method is not specific for D-Tryptophan and will not distinguish it from the L-enantiomer or other UV-absorbing impurities. It is only suitable for a highly pure substance where UV-absorbing impurities are known to be absent or are controlled by other methods.
Linearity R² ≥ 0.99 over the specified concentration range.Beer's Law is generally followed for tryptophan at low concentrations.
Accuracy 98.0% to 102.0% recovery.Determined by analyzing a sample of known concentration.
Precision (Repeatability) RSD ≤ 1.0% for multiple preparations.Generally good for spectrophotometric measurements.
Robustness The results should not be significantly affected by small variations in pH or solvent composition.The absorbance of tryptophan is pH-dependent, so the pH of the solutions must be carefully controlled.

Comparative Analysis and Recommendations

FeatureNon-Aqueous TitrationChiral HPLCUV-Vis Spectrophotometry
Primary Application Assay (Purity)Enantiomeric Purity & AssayAssay (Purity)
Specificity Specific to total amine content; not enantioselective.Highly specific for both enantiomers and other impurities.Non-specific; susceptible to interference from UV-absorbing impurities.
Sensitivity ModerateHighModerate
Precision HighHighGood
Accuracy HighHighGood (in the absence of interferences)
Robustness Generally robustRequires careful control of chromatographic parameters.Sensitive to pH and solvent composition.
Equipment Cost ModerateHighLow
Analysis Time Relatively fastCan be longer due to chromatographic separation.Very fast
Recommendation Excellent for routine assay of the bulk drug substance, but must be paired with a method for enantiomeric purity.The most comprehensive and reliable method for both assay and enantiomeric purity. Essential for quality control.Suitable for in-process controls or for the assay of a well-characterized, highly pure substance where interferences are not a concern. Not recommended as a standalone method for release testing.

Visualizing the Workflow: A Self-Validating System

A robust analytical control strategy for D-Tryptophan hydrochloride should be a self-validating system. This means that the chosen methods, when used in conjunction, provide a high degree of confidence in the quality of the material. The following diagram illustrates this concept.

G cluster_0 Analytical Control Strategy for D-Tryptophan Hydrochloride cluster_1 Primary Assay cluster_2 Enantiomeric Purity cluster_3 Other Quality Attributes API D-Tryptophan HCl (API/Product) Titration Non-Aqueous Titration (Assay for Total Tryptophan HCl) API->Titration HPLC_Assay Chiral HPLC (Assay for D-Tryptophan HCl) API->HPLC_Assay Chiral_HPLC Chiral HPLC (Quantification of L-Tryptophan) API->Chiral_HPLC Polarimetry Specific Rotation (Confirmatory ID) API->Polarimetry UV_Vis UV-Vis Spectrophotometry (Identity/Screening) API->UV_Vis Other_Tests Other Tests (e.g., Impurities, Water Content) API->Other_Tests Result Comprehensive Quality Assessment Titration->Result Assay Value (Total Amine) HPLC_Assay->Result Assay Value (D-Enantiomer) Chiral_HPLC->Result Enantiomeric Purity Polarimetry->Result Optical Rotation UV_Vis->Result Identity Confirmation Other_Tests->Result Purity Profile

Caption: A self-validating analytical workflow for D-Tryptophan hydrochloride.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The validation of analytical methods for D-Tryptophan hydrochloride is a critical undertaking that requires a deep understanding of both the chemistry of the molecule and the principles of analytical science. While non-aqueous titration offers a robust and reliable method for the primary assay, its inability to distinguish between enantiomers necessitates the use of a complementary technique for determining enantiomeric purity.

Chiral HPLC stands out as the most powerful and versatile tool, capable of providing both a highly specific assay and a precise determination of the L-enantiomer. UV-Vis spectrophotometry, while simple and rapid, should be used with caution due to its lack of specificity and is best suited for limited applications such as identity screening or in-process controls on highly pure materials.

Ultimately, a well-designed and validated analytical control strategy for D-Tryptophan hydrochloride will employ a combination of these methods, creating a self-validating system that provides a comprehensive and trustworthy assessment of the drug substance's quality. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory compliance, is essential for ensuring the safety and efficacy of pharmaceutical products.

References

  • USP Monographs: Tryptophan. uspbpep.com. Available at: [Link]

  • L-Tryptophan. List of General Notices and Test Methods. Available at: [Link]

  • Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometr. SciELO. Available at: [Link]

  • Official Monographs. Japanese Pharmacopoeia. Available at: [Link]

  • Determination of tryptophan by high-performance liquid chromatography of alkaline hydrolysates with spectrophotometric detection | Request PDF. ResearchGate. Available at: [Link]

  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. Available at: [Link]

  • GENERAL INFORMATION. Japanese Pharmacopoeia. Available at: [Link]

  • L-Tryptophan. Japanese Pharmacopoeia. Available at: [Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]

  • A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PLOS ONE. Available at: [Link]

  • Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant. bioRxiv. Available at: [Link]

  • HPLC determination of tryptophan enantiomers with photometric, fluorimetric and diode-laser polarimetric detection. ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Recommendations for titration methods validation. U.S. Pharmacopeia. Available at: [Link]

  • Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. Food Technology and Biotechnology. Available at: [Link]

  • Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. SpringerLink. Available at: [Link]

  • Validation of Titration Methods. Mettler Toledo. Available at: [Link]

  • GENERAL TESTS, PROCESSES AND APPARATUS. Japanese Pharmacopoeia. Available at: [Link]

  • Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. National Institutes of Health. Available at: [Link]

  • Separation and determination of the tryptophan enantiomers. CABI Digital Library. Available at: [Link]

  • Instrument Based Testing: A More Modern and Robust Approach to Titration. American Pharmaceutical Review. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • UV-Vis spectra of tryptophan (Trp 24 µM, dashed line),... ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. PubMed. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Separation and determination of the tryptophan enantiomers. ResearchGate. Available at: [Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. Available at: [Link]

  • GENERAL INFORMATION. Pharmaceuticals and Medical Devices Agency. Available at: [Link]

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of D-Tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Bin It"

In the high-throughput environment of drug development and chiral synthesis, the disposal of amino acid derivatives like D-Tryptophan Hydrochloride is often treated as an afterthought. This is a critical error. While D-Tryptophan HCl is not classified as a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), its management is central to laboratory hygiene, data integrity, and environmental stewardship.

As researchers, we must recognize that the "Hydrochloride" moiety in this compound introduces ionic strength and potential acidity to waste streams, distinguishing it from its zwitterionic parent, D-Tryptophan. This guide provides a self-validating protocol for disposal that ensures compliance and safety.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the material's identity and properties. D-Tryptophan HCl is often used as a chiral building block; mistaking it for the L-isomer or the free base can alter your waste stream's pH profile.

Table 1: Physicochemical Waste Profile
PropertySpecificationOperational Implication
Chemical Name D-Tryptophan HydrochlorideLabeling requirement
CAS Number 2493-02-9 (Free base: 153-94-6)Unique identifier for EHS inventory
Molecular Formula C₁₁H₁₂N₂O₂[1] · HClNitrogen content contributes to NOx during incineration
Physical State White to off-white crystalline solidDust generation potential during transfer
Solubility Soluble in water; slightly soluble in ethanolMobile in aqueous waste streams
Acidity (pH) ~3.0 - 5.0 (1% aqueous solution)Critical: May require neutralization
RCRA Status Non-regulated (Not P or U listed)Dispose as General Chemical Waste

Pre-Disposal Directives (The "Why" and "How")

A. Segregation Logic

Do not commingle D-Tryptophan HCl with strong oxidizing agents (e.g., permanganates, nitrates). The indole ring is electron-rich and susceptible to oxidation, which can generate heat or unexpected byproducts in a waste container.

B. The Hydrochloride Factor

Unlike free D-Tryptophan, the hydrochloride salt yields an acidic solution upon dissolution.

  • Mechanism:

    
    
    
  • Risk: Adding large quantities of D-Trp HCl to a waste container already containing basic waste (e.g., sodium hydroxide washes) can result in an exothermic neutralization reaction.

  • Protocol: Always check the pH of your liquid waste stream before adding D-Trp HCl solutions.

Disposal Workflows

Scenario A: Solid Waste (Excess Reagent)

Best practice for expired or contaminated solid stock.

  • Containment: Place the solid material in a compatible container (HDPE or glass). Do not use metal containers if moisture is present, as the chloride ion is corrosive.

  • Labeling: Affix a hazardous waste label. Even if "non-regulated" by DOT, it is a "Chemical Waste" within the lab.

    • Text: "Non-RCRA Regulated Chemical Waste: D-Tryptophan Hydrochloride."

  • Disposal Path: Transfer to the institution's EHS (Environmental Health & Safety) team for high-temperature incineration .

    • Reasoning: Incineration ensures complete destruction of the indole ring, preventing bio-accumulation.

Scenario B: Aqueous Solutions (Buffers & HPLC Effluent)

Common in peptide synthesis and purification.

  • pH Validation: Measure the pH of the solution.

    • If pH < 5: Neutralize carefully with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) to pH 6–8.

  • Precipitation Check: Neutralization may cause the free base (D-Tryptophan) to precipitate out of solution (solubility drops near isoelectric point).

    • If precipitate forms: Treat the mixture as a slurry/sludge . Do not pour down the drain.

  • Final Disposal:

    • Option 1 (Standard): Collect in "Non-Halogenated Organic Waste" carboys.

    • Option 2 (Drain - Only with explicit EHS approval): If the solution is dilute (<1%), pH neutral, and free of other hazardous solvents (like acetonitrile), it may be drain-disposable depending on your local POTW (Publicly Owned Treatment Works) limits. Never assume this is permitted.

Visualizing the Decision Logic

The following diagram outlines the decision matrix for disposing of D-Tryptophan HCl. This logic prevents common errors, such as drain clogging due to precipitation or accidental mixing with incompatibles.

DisposalWorkflow Start Waste: D-Tryptophan HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid Container Place in HDPE/Glass Container Solid->Container LabelSolid Label: Non-RCRA Chemical Waste Container->LabelSolid Incinerate Ship for Incineration LabelSolid->Incinerate CheckMix Mixed with Solvents? (e.g., HPLC MeOH/ACN) Liquid->CheckMix Carboy Collect in Solvent Waste Carboy CheckMix->Carboy Yes CheckPH Check pH CheckMix->CheckPH No YesSolvent Yes NoSolvent No (Pure Aqueous) Acidic pH < 5 CheckPH->Acidic Neutral pH 6-8 CheckPH->Neutral Neutralize Neutralize with NaHCO3 Acidic->Neutralize PrecipCheck Did Precipitate Form? Neutral->PrecipCheck Neutralize->PrecipCheck PrecipCheck->Carboy Unsure/No Permit Sludge Treat as Solid Sludge Waste PrecipCheck->Sludge Yes (Cloudy) Drain Drain Disposal (ONLY if EHS Approved) PrecipCheck->Drain No (Clear)

Caption: Figure 1. Decision matrix for D-Tryptophan HCl disposal. Note the critical checkpoint for precipitation after neutralization.

Emergency Procedures: Spills

Even with low toxicity, a spill of D-Tryptophan HCl requires a disciplined response to prevent tracking and contamination.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. A dust mask (N95) is recommended for solid spills to prevent inhalation of fine particulates.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal, then sweep up.

    • Liquid: Absorb with vermiculite or standard spill pads.

  • Decontamination: Clean the area with water followed by a 70% ethanol wipe. The ethanol helps solubilize any remaining organic residues that water might miss.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9060, D-Tryptophan. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]

Sources

Personal protective equipment for handling D-Tryptophan hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

D-Tryptophan Hydrochloride (D-Trp HCl) is a non-proteinogenic amino acid salt widely used as a chiral intermediate in pharmaceutical synthesis and peptide chemistry. While often miscategorized as "low hazard" based on its parent amino acid, the hydrochloride salt form introduces specific handling requirements distinct from the free base.

The Scientist’s Perspective: The primary risk here is not acute toxicity, but irritation and hygroscopicity . Upon contact with mucous membranes (eyes, lungs), the HCl moiety hydrolyzes to release acidic protons, causing irritation. Furthermore, as a high-purity chiral reagent, the safety protocol must simultaneously protect the operator from the chemical and the chemical from biological contamination (nucleases/proteases).

Hazard Classification (GHS/CLP)
  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (if dust is inhaled).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a barrier against acidic hydrolysis on skin and prevent inhalation of fine particulates.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Nitrile Gloves (Min. 0.11mm thickness)Latex is insufficient. Nitrile offers superior resistance to acidic salts and prevents protein contamination from the operator's skin (keratin/RNase).
Eye Protection Safety Glasses with Side Shields Standard impact glasses are required. If working with large open powders where dust clouds are possible, upgrade to Chemical Splash Goggles to prevent acidic dust from settling on the eye surface.
Respiratory N95 / FFP2 Mask (or Fume Hood)D-Trp HCl is a fine crystalline powder. Inhalation draws the salt into the lungs where moisture creates a localized acidic environment. Always weigh inside a fume hood if possible.
Body Protection Lab Coat (High-neck preferred)Prevents accumulation of dust on street clothes. Ensure cuffs are tucked under gloves to seal the wrist gap—a common site of contact dermatitis.

Operational Workflow: The "Self-Validating" Protocol

This workflow integrates safety checks directly into the experimental process.

Phase A: Pre-Handling & Weighing

Objective: Prevent static discharge and dust generation.

  • Environment Check: Verify Fume Hood airflow is >100 fpm (face velocity).

  • Static Control: D-Trp HCl crystals can be static-charged. Use an anti-static gun or ionizer bar if available.

    • Why? Static causes powder to "jump," leading to inaccurate weighing and bench contamination.

  • The "Double-Glove" Technique:

    • Don inner gloves (tucked under lab coat).

    • Don outer gloves (over lab coat cuff).

    • Validation: Check outer gloves for whiteness (powder residue) immediately after weighing. If white, change gloves before touching door handles or keyboards.

Phase B: Solubilization & Usage

Objective: Manage exothermic potential and pH.

  • Solvent Addition: Add solvent (Water/Buffer) to the powder, not powder to the solvent, to minimize splashing.

  • pH Check: The solution will be acidic (pH ~3-5 depending on concentration).

    • Action: If adjusting pH to neutral for cell culture, add NaOH slowly.

    • Caution: Rapid neutralization can generate heat. Monitor temperature.

  • Hygroscopic Management: Immediately reseal the stock container. Wrap the cap in Parafilm if storing long-term.

    • Why? Absorption of atmospheric water degrades the crystal lattice, altering the effective molecular weight for future calculations.

Phase C: Spill Response Logic

Scenario: 5g of D-Trp HCl powder spills on the bench.

  • Do NOT use a wet paper towel immediately. Water activates the acid.

  • Dry Clean: Sweep powder gently into a dustpan or use a HEPA vacuum.

  • Wet Clean: After bulk removal, wipe the area with a 10% Sodium Bicarbonate solution (neutralizer), then water, then 70% Ethanol.

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling Lifecycle

This diagram outlines the decision process for handling the material to ensure containment.

SafeHandling Start Start: Handling Request RiskCheck Check Form: Powder vs. Solution Start->RiskCheck Powder Solid (Powder) RiskCheck->Powder Dry Solid Solution Aqueous Solution RiskCheck->Solution Dissolved Hood Must use Fume Hood (Dust Control) Powder->Hood Bench Standard Bench (Splash Risk) Solution->Bench PPE_High PPE: Nitrile + N95 + Goggles Hood->PPE_High PPE_Std PPE: Nitrile + Safety Glasses Bench->PPE_Std Action Perform Experiment PPE_High->Action PPE_Std->Action Disposal Dispose (See Section 5) Action->Disposal

Caption: Decision logic for PPE selection based on physical state (Solid vs. Liquid).

Diagram 2: Spill Response Algorithm

Follow this logic to neutralize and clean spills effectively.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Minor (<10g/10mL) Assess->Small Large Major (>10g/10mL) Assess->Large DryClean Dry Sweep/HEPA Vac (No Water Yet) Small->DryClean EHS Contact EHS / HazMat Large->EHS Neutralize Wipe with 10% NaHCO3 (Neutralize Acid) DryClean->Neutralize FinalClean Water Rinse + Ethanol Neutralize->FinalClean

Caption: Step-by-step response protocol for dry and wet spills.

Disposal & Environmental Stewardship[2][3][4]

Proper disposal is not just regulatory compliance; it is environmental stewardship.[1] D-Tryptophan HCl is an organic salt containing nitrogen and chloride.

  • Waste Classification: Non-hazardous organic waste (unless mixed with toxic solvents).

  • Drain Disposal: PROHIBITED. Do not pour down the sink. While amino acids are biological, the high chloride content and acidity can damage plumbing and disrupt local water treatment pH balances.

  • Disposal Protocol:

    • Collect in a dedicated container labeled "Solid Organic Waste" (for powder) or "Aqueous Organic Waste" (for solutions).

    • If the solution contains heavy metals or other toxics, segregate accordingly.

    • Hand over to a licensed chemical waste contractor for incineration.

References

  • Carl Roth. (2021). Safety Data Sheet: D-Tryptophan for Biochemistry. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2021).[2] NIH Drain Discharge Guide. Retrieved October 26, 2023, from [Link]

  • Northwestern University. (2023).[3] Hazardous Waste Disposal Guide. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.